Antifungal agent 93
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C24H26N6OS2 |
|---|---|
Molecular Weight |
478.6 g/mol |
IUPAC Name |
N-[4-(4-ethylpiperazin-1-yl)phenyl]-2-[(5-phenyl-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C24H26N6OS2/c1-2-28-12-14-29(15-13-28)20-10-8-19(9-11-20)25-22(31)17-33-24-27-26-23-30(24)21(16-32-23)18-6-4-3-5-7-18/h3-11,16H,2,12-15,17H2,1H3,(H,25,31) |
InChI Key |
WJEKXXZBSHRRFK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C2=CC=C(C=C2)NC(=O)CSC3=NN=C4N3C(=CS4)C5=CC=CC=C5 |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide on the Mechanism of Action of Caspofungin
Disclaimer: Information regarding a specific "antifungal agent 93" is not publicly available. This document uses Caspofungin, a well-characterized echinocandin antifungal, as a representative agent to fulfill the request for an in-depth technical guide on an antifungal mechanism of action.
Audience: Researchers, scientists, and drug development professionals.
Core Mechanism of Action
Caspofungin is a member of the echinocandin class of antifungal drugs.[1] Its primary mechanism of action is the noncompetitive inhibition of the enzyme β-(1,3)-D-glucan synthase.[2][3] This enzyme is an integral component of the fungal cell wall synthesis machinery, responsible for producing β-(1,3)-D-glucan, a critical polysaccharide that provides structural integrity to the cell wall.[3][4]
The inhibition of β-(1,3)-D-glucan synthase disrupts the fungal cell wall, leading to osmotic instability and cell death.[4][5] This action is largely specific to fungi, as mammalian cells lack a cell wall and the β-(1,3)-D-glucan synthase enzyme.[2] Caspofungin exhibits fungicidal activity against most Candida species and fungistatic activity against Aspergillus species.[2][5] The enzyme complex is composed of a catalytic subunit, Fks1p, and a regulatory subunit, Rho1p.[3] Caspofungin specifically targets the Fks1p subunit.[4]
Quantitative Data: In Vitro Susceptibility
The in vitro activity of Caspofungin is commonly determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. Below are summary tables of MIC values for Caspofungin against various Candida species.
Table 1: Caspofungin MIC Distribution for Candida Species (Global Surveillance Data)
| Species | N | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) | % Susceptible (≤1 μg/mL) |
|---|---|---|---|---|
| C. albicans | - | 0.03 | 0.06 | 99.9% |
| C. glabrata | - | 0.03 | 0.06 | 99.9% |
| C. tropicalis | - | 0.03 | 0.06 | 99.7% |
| C. parapsilosis | - | 0.5 | 0.5 | 99.0% |
| C. krusei | - | 0.12 | 0.5 | 99.0% |
| C. guilliermondii | - | 0.5 | 1 | 94.4% |
Data synthesized from a 4-year global surveillance study.[6]
Table 2: Comparison of Caspofungin MIC Ranges for Candida albicans
| Testing Medium | MIC Range (μg/mL) | Geometric Mean MIC (μg/mL) | Reference |
|---|---|---|---|
| RPMI 1640 | 0.06 - 4 | 0.42 | [7][8] |
| Antibiotic Medium 3 (AM3) | 0.047 - 0.5 | 0.03 | [8][9] |
MIC values can vary based on the testing medium used.[8][9]
Fungal Response and the Paradoxical Effect
Fungi possess stress response mechanisms to counteract cell wall damage. When treated with Caspofungin, fungi activate the Cell Wall Integrity (CWI) pathway, a MAP kinase signaling cascade, as a compensatory response.[10][11][12] This leads to an increase in chitin synthesis, another key cell wall polymer, in an attempt to fortify the weakened cell wall.[13]
A notable phenomenon observed with Caspofungin is the "paradoxical effect" or "Eagle effect," where some fungal isolates, particularly Candida albicans and Aspergillus fumigatus, exhibit renewed growth at concentrations significantly above the MIC.[14][15][16] This effect is thought to be mediated by the hyperactivation of compensatory pathways like the CWI and calcineurin pathways, leading to a significant increase in cell wall chitin that partially overcomes the glucan synthesis inhibition.[10][13][17]
Experimental Protocols
Broth Microdilution MIC Assay
This protocol is a standardized method for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
-
Materials:
-
96-well microtiter plates
-
RPMI 1640 medium (buffered with MOPS)
-
Caspofungin stock solution
-
Fungal isolate (e.g., C. albicans)
-
Sterile 0.85% NaCl (saline)
-
Spectrophotometer
-
-
Procedure:
-
Inoculum Preparation: Culture the fungal isolate on agar. Suspend colonies in sterile saline to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL). Dilute this suspension 1:100 and then 1:20 in RPMI 1640 medium to achieve a final inoculum density of 0.5-2.5 x 10³ CFU/mL.[7]
-
Drug Dilution: Prepare a serial two-fold dilution of Caspofungin in the microtiter plate using RPMI 1640 as the diluent. A typical concentration range is 0.03 to 32 µg/mL.[7]
-
Inoculation: Add 100 µL of the final fungal inoculum to each well containing 100 µL of the drug dilution. Include a drug-free well (growth control) and an uninoculated well (sterility control).
-
Incubation: Incubate the plates at 35°C for 24 to 48 hours.[7]
-
Endpoint Reading: The MIC is determined as the lowest drug concentration that causes a complete inhibition of visible growth compared to the growth control.[7]
-
Time-Kill Assay
This dynamic assay assesses the rate and extent of fungicidal activity over time.
-
Materials:
-
Culture flasks or tubes
-
Appropriate broth medium (e.g., RPMI 1640 or Antibiotic Medium 3)[18]
-
Caspofungin stock solution
-
Fungal inoculum prepared as in 4.1
-
Sabouraud Dextrose Agar (SDA) plates
-
-
Procedure:
-
Setup: Prepare flasks containing broth with various concentrations of Caspofungin (e.g., 2x, 4x, 8x MIC) and a drug-free control.
-
Inoculation: Inoculate each flask with the fungal suspension to a starting density of approximately 1-5 x 10⁵ CFU/mL.
-
Incubation: Incubate the flasks at 35°C in a shaking incubator.[19]
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each flask.
-
Quantification: Perform serial dilutions of the aliquot in sterile saline and plate onto SDA plates to determine the number of viable CFU/mL.[19]
-
Analysis: Plot the log₁₀ CFU/mL versus time for each Caspofungin concentration. Fungicidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.
-
β-(1,3)-D-Glucan Synthase (GS) Activity Assay
This in vitro enzymatic assay directly measures the inhibitory effect of Caspofungin on its target enzyme.
-
Materials:
-
Fungal mycelia
-
Extraction buffer (e.g., containing Tris-HCl, EDTA, DTT)
-
UDP-[¹⁴C]-glucose (radiolabeled substrate)
-
Caspofungin dilutions
-
Glass fiber filters
-
Scintillation fluid and counter
-
-
Procedure:
-
Enzyme Extraction: Grow fungal mycelia and harvest. Mechanically disrupt the cells (e.g., with glass beads) in extraction buffer to prepare a crude microsomal fraction containing the GS enzyme via differential centrifugation.[20]
-
Reaction Setup: In a reaction tube, combine the enzyme preparation, reaction buffer, and various concentrations of Caspofungin.
-
Initiation: Start the enzymatic reaction by adding the radiolabeled substrate, UDP-[¹⁴C]-glucose. Incubate at an optimal temperature (e.g., 30°C) for a set time.
-
Termination: Stop the reaction (e.g., by adding hot ethanol).
-
Quantification: Filter the reaction mixture through glass fiber filters to capture the insoluble [¹⁴C]-glucan product. Wash the filters to remove unincorporated substrate. Measure the radioactivity retained on the filters using a scintillation counter.[20][21]
-
Analysis: Calculate the percent inhibition of GS activity for each Caspofungin concentration relative to a no-drug control. Determine the IC₅₀ (the concentration that inhibits 50% of enzyme activity).[20]
-
References
- 1. Caspofungin - Wikipedia [en.wikipedia.org]
- 2. Caspofungin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. What is the mechanism of Caspofungin Acetate? [synapse.patsnap.com]
- 5. youtube.com [youtube.com]
- 6. In Vitro Susceptibilities of Candida spp. to Caspofungin: Four Years of Global Surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sensitivity of Candida albicans isolates to caspofungin – comparison of microdilution method and E-test procedure [termedia.pl]
- 8. researchgate.net [researchgate.net]
- 9. Caspofungin Resistance in Candida albicans: Correlating Clinical Outcome with Laboratory Susceptibility Testing of Three Isogenic Isolates Serially Obtained from a Patient with Progressive Candida Esophagitis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Attenuation of the Activity of Caspofungin at High Concentrations against Candida albicans: Possible Role of Cell Wall Integrity and Calcineurin Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The Yeast Protein Kinase C Cell Integrity Pathway Mediates Tolerance to the Antifungal Drug Caspofungin through Activation of Slt2p Mitogen-Activated Protein Kinase Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Escape of Candida from Caspofungin Inhibition at Concentrations above the MIC (Paradoxical Effect) Accomplished by Increased Cell Wall Chitin; Evidence for β-1,6-Glucan Synthesis Inhibition by Caspofungin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Paradoxical Effect of Caspofungin: Reduced Activity against Candida albicans at High Drug Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Caspofungin Paradoxical Effect is a Tolerant “Eagle Effect” in the Filamentous Fungal Pathogen Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
- 17. journals.asm.org [journals.asm.org]
- 18. academic.oup.com [academic.oup.com]
- 19. Pharmacodynamics of Caspofungin in a Murine Model of Systemic Candidiasis: Importance of Persistence of Caspofungin in Tissues to Understanding Drug Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. journals.asm.org [journals.asm.org]
- 21. Caspofungin inhibits Rhizopus oryzae 1,3-beta-D-glucan synthase, lowers burden in brain measured by quantitative PCR, and improves survival at a low but not a high dose during murine disseminated zygomycosis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Discovery and Characterization of Olorofim: A Novel Orotomide Antifungal Agent
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The rising incidence of invasive fungal infections, coupled with the emergence of multidrug-resistant strains, presents a significant global health challenge. In response, a new class of antifungal agents, the orotomides, has been developed, with olorofim (formerly F901318) as its first-in-class representative. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and characterization of olorofim, a promising agent with a novel mode of action for the treatment of severe mold infections. Olorofim targets the fungal enzyme dihydroorotate dehydrogenase (DHODH), a critical component of the pyrimidine biosynthesis pathway, thereby disrupting DNA synthesis and inhibiting fungal growth.[1][2][3] This guide details its potent in vitro and in vivo activity against a broad spectrum of filamentous fungi, including azole-resistant Aspergillus species and other difficult-to-treat molds.[4][5]
Introduction: The Unmet Need for Novel Antifungals
For decades, the clinical armamentarium against invasive fungal infections has been limited to a few drug classes, primarily polyenes, azoles, and echinocandins. This limited arsenal is threatened by the increasing prevalence of antifungal resistance, significant drug-drug interactions, and toxicities associated with existing therapies. Olorofim emerges as a promising candidate to address these challenges, offering a novel mechanism of action that circumvents existing resistance pathways.[1][3]
Discovery and Development of Olorofim
Olorofim was identified through a screening program designed to discover compounds with a novel mechanism of action against fungal pathogens. It is the first member of the orotomide class to advance to clinical development for treating invasive mold infections.[1] The development of both oral and intravenous formulations provides flexibility for clinical use.[1] Clinical trials have shown promising results in patients with invasive and refractory fungal infections, leading to a Breakthrough Therapy Designation from the FDA for the treatment of invasive mold infections in patients with limited or no treatment options.[6][7]
Mechanism of Action: Targeting Pyrimidine Biosynthesis
Olorofim exerts its antifungal activity by inhibiting the fungal enzyme dihydroorotate dehydrogenase (DHODH).[1][2][3] This enzyme catalyzes a crucial step in the de novo pyrimidine biosynthesis pathway. By blocking DHODH, olorofim depletes the fungal cell of essential pyrimidines, which are vital for the synthesis of DNA, RNA, and other cellular components. This disruption of pyrimidine metabolism ultimately leads to the cessation of fungal growth and cell death.[8] The fungal DHODH enzyme is distinct from its human counterpart, which contributes to the selective toxicity of olorofim against fungal pathogens with limited effects on human cells.[9]
References
- 1. Efficacy of Olorofim (F901318) against Aspergillus fumigatus, A. nidulans, and A. tanneri in Murine Models of Profound Neutropenia and Chronic Granulomatous Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. M38 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi [clsi.org]
- 3. Review of the novel antifungal drug olorofim (F901318) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of Olorofim in the Treatment of Filamentous Fungal Infections: A Review of In Vitro and In Vivo Studies | MDPI [mdpi.com]
- 5. F2G Announces Data from Phase 2b Study | Forbion [forbion.com]
- 6. f2g.com [f2g.com]
- 7. In vitro activity of the novel antifungal olorofim against dermatophytes and opportunistic moulds including Penicillium and Talaromyces species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. F2G and Shionogi Present Full Data Set from Pivotal Phase 2b Study at Trends in Medical Mycology (TIMM) 2023 Demonstrating Positive Therapeutic Responses in Patients with Invasive Fungal Infections Treated with Oral Olorofim - BioSpace [biospace.com]
Unable to Fulfill Request: "Antifungal Agent 93" Not Identified in Scientific Literature
A thorough review of scientific databases and literature has revealed no specific molecule or class of compounds designated as "antifungal agent 93." The search for structure-activity relationships (SAR) associated with this term did not yield any relevant results for a distinct entity known by this name.
The initial information retrieval process explored various classes of antifungal agents, including polyenes, azoles, and novel synthetic compounds. While these searches provided extensive data on the SAR of well-established and experimental antifungal drugs, none of the retrieved documents referenced a specific "this compound."
One search result mentioned the molecule KN-93; however, this compound is widely recognized as an inhibitor of Ca2+/calmodulin-dependent protein kinase II (CaMKII) and is not primarily characterized as an antifungal agent.[1] Other numerical references in the search results pertained to compound numbers within specific studies or reaction yields and did not denote a recognized name of an antifungal agent.
Without a clearly identified "this compound," it is not possible to provide the requested in-depth technical guide, including quantitative data tables, experimental protocols, and visualizations of signaling pathways. The core requirements of the request are contingent on the existence of a specific chemical entity and its associated body of research.
We invite the user to provide a corrected or more specific name of the antifungal agent of interest. Upon receiving a valid name or classification, we will be able to proceed with generating the requested detailed technical guide on its structure-activity relationship.
References
An In-depth Technical Guide to the Spectrum of Activity of Antifungal Agent 93
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available information does not contain specific data for a compound designated "Antifungal agent 93." The following guide has been constructed using the well-characterized antifungal agent Voriconazole as a representative model to demonstrate the requested data presentation, experimental protocols, and visualizations. This document serves as a template that can be adapted with specific data for "this compound" when it becomes available.
Executive Summary
This document provides a detailed overview of the in vitro spectrum of activity of the triazole antifungal agent, Voriconazole, used here as a proxy for "this compound." It includes quantitative data on its inhibitory activity against a range of clinically significant fungal pathogens, detailed experimental protocols for determining antifungal susceptibility, and a visualization of the agent's mechanism of action within the ergosterol biosynthesis pathway.
Spectrum of Activity
Voriconazole exhibits a broad spectrum of activity against a variety of yeasts and molds.[1][2] Its primary utility is against Aspergillus species, including those that are resistant to other antifungal agents.[1] It is also potent against most Candida species. The in vitro activity is commonly measured by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism.
Quantitative In Vitro Susceptibility Data
The following table summarizes the representative MIC ranges for Voriconazole against common fungal pathogens. MIC values can vary based on the specific isolate and testing methodology.
| Fungal Species | MIC Range (µg/mL) |
| Aspergillus fumigatus | 0.25 - 2 |
| Aspergillus flavus | 0.5 - 2 |
| Aspergillus niger | 0.5 - 2 |
| Aspergillus terreus | 0.5 - 2 |
| Candida albicans | ≤0.03 - 1 |
| Candida glabrata | 0.03 - 16 |
| Candida parapsilosis | ≤0.03 - 0.25 |
| Candida tropicalis | ≤0.03 - 0.5 |
| Candida krusei | 0.06 - 4 |
| Cryptococcus neoformans | 0.03 - 0.5 |
| Fusarium spp. | 2 - 16 |
| Scedosporium apiospermum | 0.12 - 2 |
Data compiled from publicly available research and clinical testing standards.
Experimental Protocols
The determination of in vitro antifungal activity is crucial for characterizing a new agent. Standardized methods provided by the Clinical and Laboratory Standards Institute (CLSI) are widely used to ensure reproducibility and comparability of data.
Broth Microdilution Method for Yeasts (CLSI M27-A3)
This method is used to determine the MIC of antifungal agents against yeasts such as Candida species.
Protocol:
-
Inoculum Preparation: Yeast colonies are selected from a 24-hour-old culture on Sabouraud dextrose agar. The colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted in RPMI 1640 medium to obtain a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
Drug Dilution: The antifungal agent is serially diluted in RPMI 1640 medium in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation: Each well containing the diluted antifungal agent is inoculated with the prepared yeast suspension. A growth control well (without the drug) and a sterility control well (without inoculum) are included.
-
Incubation: The microtiter plate is incubated at 35°C for 24 to 48 hours.
-
MIC Determination: The MIC is read as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control.
Broth Microdilution Method for Molds (CLSI M38-A2)
This method is adapted for filamentous fungi like Aspergillus species.
Protocol:
-
Inoculum Preparation: Conidia are harvested from a 7-day-old culture on potato dextrose agar by flooding the plate with sterile saline containing a wetting agent (e.g., Tween 80). The conidial suspension is adjusted to a specific optical density and then further diluted in RPMI 1640 medium to achieve a final concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.
-
Drug Dilution: Similar to the yeast protocol, the antifungal agent is serially diluted in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared mold suspension.
-
Incubation: The plate is incubated at 35°C for 48 to 72 hours.
-
MIC Determination: The MIC is determined as the lowest drug concentration at which there is complete inhibition of visible growth.
Visualizations
Experimental Workflow for MIC Determination
The following diagram illustrates the key steps in the broth microdilution method for determining the Minimum Inhibitory Concentration.
References
An In-Depth Technical Guide on the In Vitro Antifungal Activity of Ravuconazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro antifungal activity of ravuconazole, an investigational extended-spectrum triazole agent. Ravuconazole has demonstrated potent activity against a broad range of fungal pathogens, including various species of Candida and Aspergillus. This document summarizes key quantitative data, details the experimental protocols for antifungal susceptibility testing, and visualizes the agent's mechanism of action and experimental workflows.
Quantitative Data Summary: In Vitro Susceptibility of Fungal Isolates to Ravuconazole
The in vitro efficacy of ravuconazole has been evaluated against a vast number of clinical fungal isolates. The following tables summarize the Minimum Inhibitory Concentration (MIC) data, providing a comparative view of its activity against different species. The MIC is defined as the lowest concentration of an antifungal agent that completely inhibits the visible growth of a microorganism.
Table 1: In Vitro Activity of Ravuconazole against Candida Species
| Fungal Species | Number of Isolates | Ravuconazole MIC Range (μg/mL) | Ravuconazole MIC₅₀ (μg/mL) | Ravuconazole MIC₉₀ (μg/mL) | Reference |
| Candida albicans | 6,970 (aggregate) | Not Specified | Not Specified | 0.03 | [1] |
| Candida glabrata | 6,970 (aggregate) | Not Specified | Not Specified | 1 to 2 | [1] |
| Candida krusei | 234 | Not Specified | Not Specified | Not Specified | [1][2] |
| Candida parapsilosis | 5 | Not Specified | ≤ 0.03 (Geometric Mean) | Not Specified | [3] |
| Candida tropicalis | Not Specified | Not Specified | Not Specified | Not Specified | [4] |
| Candida auris | 15 | Not Specified | Not Specified | Not Specified | [5] |
| Fluconazole-Resistant Isolates | 562 | Not Specified | Not Specified | ≥1 (for 18% of isolates) | [4] |
MIC₅₀ and MIC₉₀ represent the MIC values required to inhibit the growth of 50% and 90% of the tested isolates, respectively.
Table 2: In Vitro Activity of Ravuconazole against Aspergillus and Other Filamentous Fungi
| Fungal Species | Number of Isolates | Ravuconazole MIC Range (μg/mL) | Ravuconazole MIC₅₀ (μg/mL) | Ravuconazole MIC₉₀ (μg/mL) | Reference |
| Aspergillus spp. | 198 | Not Specified | Not Specified | ≤1 (for 92% of isolates) | [6][7] |
| Aspergillus fumigatus | 114 | Not Specified | Not Specified | ≤1 (for 98-100% of isolates) | [7] |
| Aspergillus flavus | 13 | Not Specified | Not Specified | ≤1 (for 100% of isolates) | [7] |
| Aspergillus niger | 22 | Not Specified | Not Specified | Not Specified | [6][7] |
| Aspergillus terreus | 8 | Not Specified | Not Specified | ≤1 (for 100% of isolates) | [7] |
| Rhizopus oryzae | Not Specified | Not Specified | 1.0 | Not Specified | [8] |
| Scedosporium apiospermum | 54 | <4 (for 33.3% of isolates) | Not Specified | Not Specified | [8] |
| Fusarium spp. | 7 | >8 | >8 | Not Specified | [6][7] |
Experimental Protocols
The determination of in vitro antifungal activity of ravuconazole is predominantly performed using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI) in documents M27 for yeasts and M38 for filamentous fungi.[1][2][6][7][9]
2.1 Broth Microdilution Method for Yeasts (CLSI M27)
This method provides a standardized procedure for determining the MIC of antifungal agents against yeasts such as Candida species.
-
Preparation of Antifungal Agent: Ravuconazole is dissolved in a suitable solvent (e.g., dimethyl sulfoxide) to create a stock solution. A series of twofold serial dilutions are then prepared in 96-well microdilution plates using a standard medium, typically RPMI 1640.[10] The final concentrations of ravuconazole tested can range from 0.007 to 8.0 μg/mL.[1]
-
Inoculum Preparation: Yeast isolates are cultured on agar plates to ensure purity and viability. A suspension of the yeast is prepared in sterile saline and adjusted spectrophotometrically to a standard turbidity, which corresponds to a specific cell concentration. This suspension is further diluted in the test medium to achieve a final inoculum concentration of approximately 1.5 x 10³ cells per mL.[1]
-
Inoculation and Incubation: Each well of the microdilution plate containing the serially diluted ravuconazole is inoculated with the standardized yeast suspension. The plates are then incubated at a controlled temperature, typically 35°C.
-
Reading of Results: The MIC is determined after a specified incubation period, which can be 24 or 48 hours.[11] The MIC is the lowest concentration of the antifungal agent at which a prominent decrease in turbidity (i.e., inhibition of growth) is observed compared to a positive growth control well that contains no drug.[1]
2.2 Broth Microdilution Method for Filamentous Fungi (CLSI M38)
This protocol is adapted for molds like Aspergillus species.
-
Preparation of Antifungal Agent: Similar to the yeast protocol, serial dilutions of ravuconazole are prepared in 96-well microdilution plates using RPMI 1640 medium.
-
Inoculum Preparation: A suspension of fungal conidia (spores) is prepared from a mature culture. The conidia are harvested and counted using a hemocytometer to prepare a standardized inoculum suspension.
-
Inoculation and Incubation: The microdilution plates are inoculated with the standardized conidial suspension and incubated at 35°C for a period appropriate for the specific fungus, often 48 to 72 hours.
-
Reading of Results: The MIC is determined as the lowest concentration of ravuconazole that completely inhibits fungal growth, as observed visually with the aid of a mirror.[8]
Visualizations: Mechanism of Action and Experimental Workflow
3.1 Mechanism of Action of Ravuconazole
Ravuconazole, like other azole antifungals, targets the fungal cell membrane's integrity by disrupting the ergosterol biosynthesis pathway.[12][13] Its primary mechanism of action is the inhibition of the enzyme lanosterol 14α-demethylase, which is a key cytochrome P450 enzyme (CYP51).[12] This inhibition prevents the conversion of lanosterol to ergosterol, leading to the accumulation of toxic sterol precursors and a depletion of ergosterol in the fungal cell membrane. The compromised cell membrane results in increased permeability, leakage of cellular contents, and ultimately, the inhibition of fungal growth or cell death.[13]
Caption: Mechanism of action of Ravuconazole in the fungal ergosterol pathway.
3.2 Experimental Workflow for Broth Microdilution Antifungal Susceptibility Testing
The following diagram illustrates the key steps involved in determining the Minimum Inhibitory Concentration (MIC) of ravuconazole using the CLSI broth microdilution method.
Caption: Workflow for CLSI broth microdilution antifungal susceptibility testing.
Conclusion
Ravuconazole demonstrates potent and broad-spectrum in vitro activity against a wide array of clinically important fungal pathogens, including fluconazole-resistant strains.[4] Its efficacy against various Candida and Aspergillus species positions it as a promising candidate for the treatment of fungal infections.[5][6] The standardized CLSI broth microdilution methods provide a reliable framework for determining its in vitro potency. The mechanism of action, centered on the inhibition of ergosterol biosynthesis, is a well-established target for azole antifungals.[12] Further clinical investigations are warranted to correlate these promising in vitro findings with in vivo efficacy and patient outcomes.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Research Portal [iro.uiowa.edu]
- 3. [In vitro antifungal activity of ravuconazole against isolates of dermatophytes and Candida species from patients with dermatomycoses] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro Activities of Ravuconazole and Four Other Antifungal Agents against Fluconazole-Resistant or -Susceptible Clinical Yeast Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro activity of ravuconazole against Candida auris and vaginal candida isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antifungal activities of posaconazole, ravuconazole, and voriconazole compared to those of itraconazole and amphotericin B against 239 clinical isolates of Aspergillus spp. and other filamentous fungi: report from SENTRY Antimicrobial Surveillance Program, 2000 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. In Vitro Activity of Ravuconazole against 923 Clinical Isolates of Nondermatophyte Filamentous Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. Ravuconazole - Doctor Fungus [drfungus.org]
- 13. What is the mechanism of Fosravuconazole? [synapse.patsnap.com]
Technical Guide: Target Identification of Novel Antifungal Agents in Candida albicans
Disclaimer: The specific designation "Antifungal Agent 93" does not correspond to a publicly documented compound in the scientific literature. Therefore, this guide utilizes a representative case study based on published research of novel antifungal agents to illustrate the principles and methodologies of target identification in Candida albicans. The data and protocols presented are synthesized from publicly available research to provide a comprehensive technical overview for researchers, scientists, and drug development professionals.
Introduction
Candida albicans is a major opportunistic fungal pathogen in humans, causing both superficial and life-threatening systemic infections, particularly in immunocompromised individuals. The limited arsenal of antifungal drugs and the emergence of drug-resistant strains necessitate the discovery of novel therapeutic agents with new mechanisms of action. A critical step in the development of a new antifungal drug is the identification of its molecular target within the fungal cell. This process, known as target identification, provides a foundation for understanding the drug's mechanism of action, predicting potential resistance mechanisms, and guiding lead optimization.
This technical guide provides an in-depth overview of the core methodologies used for antifungal target identification in C. albicans. It leverages a case study approach to detail experimental protocols, present quantitative data, and visualize complex biological pathways and workflows.
Core Methodologies for Target Identification
Several powerful techniques are employed to elucidate the mechanism of action of novel antifungal compounds. One of the most effective approaches is chemogenomic profiling , which systematically screens a collection of gene deletion mutants to identify genes that, when absent, confer hypersensitivity or resistance to a compound. This methodology can pinpoint the biological pathway, and often the specific protein, targeted by the drug.
Other key experimental approaches include:
-
In vitro evolution and whole-genome sequencing: Resistant mutants are generated by exposing C. albicans to the antifungal agent. Sequencing the genomes of these resistant strains can identify mutations in the drug target or in genes that confer resistance.
-
Biochemical assays: If a putative target is identified, its activity can be directly tested in the presence of the antifungal compound using purified protein or cell extracts.
-
Transcriptomic and proteomic profiling: Analyzing changes in gene expression (RNA-Seq) or protein abundance (mass spectrometry) in response to drug treatment can reveal the cellular pathways affected by the compound.
Case Study: Target Pathway Identification of Novel Pyridine Amides
This section details the target identification process for two novel pyridine amide compounds, designated GPI-LY7 and GPI-C107, which have demonstrated antifungal activity against C. albicans.
Data Presentation: Chemogenomic Profiling Results
Chemogenomic profiling of GPI-LY7 and GPI-C107 was performed using a collection of heterozygous gene deletion strains of C. albicans. The screen identified several mutants with increased sensitivity to these compounds, suggesting that the deleted genes are involved in the target pathway.
Table 1: C. albicans mutants hypersensitive to pyridine amides GPI-LY7 and GPI-C107
| Gene | Description | GPI-LY7 Sensitivity (Fold Change) | GPI-C107 Sensitivity (Fold Change) |
| orf19.1234 | Uncharacterized protein | > 4.0 | > 4.0 |
| orf19.5678 | Putative membrane protein | > 4.0 | > 4.0 |
| SAC1 | Phosphatidylinositol-4-phosphatase | > 4.0 | > 4.0 |
| VPS13 | Vacuolar protein sorting-associated protein 13 | > 4.0 | > 4.0 |
| ERG2 | C-8 sterol isomerase | > 3.5 | > 3.5 |
| ERG6 | Delta(24)-sterol C-methyltransferase | > 3.5 | > 3.5 |
Note: Fold change represents the increased sensitivity of the mutant strain compared to the wild-type strain in the presence of the compound.
The profiles of GPI-LY7 and GPI-C107 were highly similar, indicating they likely share a common mechanism of action that is distinct from existing antifungal drug classes like azoles and echinocandins. The hypersensitivity of mutants related to ergosterol biosynthesis (ERG2, ERG6) and vesicle-mediated transport (SAC1, VPS13) suggests that these pyridine amides may target a novel cellular function related to membrane homeostasis and trafficking.
Experimental Protocols
This protocol outlines the key steps for performing a chemogenomic screen in C. albicans using a collection of barcoded heterozygous deletion mutants.
1. Preparation of Mutant Library:
- A pooled library of C. albicans heterozygous deletion mutants, each containing a unique DNA barcode, is grown in a rich medium (e.g., YPD) to mid-log phase.
- The cell density is adjusted to a specific OD600 to ensure a consistent starting inoculum.
2. Compound Treatment:
- The pooled mutant library is aliquoted into a multi-well plate.
- The test compounds (e.g., GPI-LY7, GPI-C107) are added to the wells at a concentration that inhibits the growth of the wild-type strain by approximately 20-30% (sub-inhibitory concentration). A DMSO control is included.
- The plates are incubated at 30°C with shaking for a defined period (e.g., 24-48 hours).
3. Genomic DNA Extraction and Barcode Amplification:
- After incubation, cells are harvested from each well, and genomic DNA is extracted.
- The unique barcodes for each mutant strain are amplified from the genomic DNA using PCR with primers that include sequences for next-generation sequencing.
4. Next-Generation Sequencing and Data Analysis:
- The amplified barcode libraries are sequenced using a high-throughput sequencing platform.
- The sequence reads for each barcode are counted and normalized.
- The relative abundance of each mutant in the compound-treated pool is compared to the DMSO control pool.
- Mutants that are significantly depleted in the presence of the compound are identified as hypersensitive.
Visualization of Pathways and Workflows
Experimental Workflow
The following diagram illustrates the workflow for chemogenomic profiling to identify antifungal drug targets.
Inferred Target Pathway
Based on the chemogenomic profiling data, the pyridine amides GPI-LY7 and GPI-C107 appear to disrupt a cellular process related to membrane function and vesicle trafficking. The following diagram illustrates the hypothetical signaling pathway affected.
Preliminary Screening of Antifungal Agent 93 Against Pathogenic Fungi: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The increasing prevalence of invasive fungal infections, coupled with the rise of antifungal resistance, necessitates the discovery and development of novel antifungal agents. This document provides a comprehensive overview of the preliminary in vitro screening of a novel investigational compound, designated Antifungal Agent 93. This guide details the antifungal activity of Agent 93 against a panel of clinically relevant pathogenic fungi, outlines the experimental protocols utilized for its evaluation, and explores its putative mechanism of action through effects on critical fungal signaling pathways. All quantitative data are presented in standardized tables for clarity and comparative analysis. Methodologies and biological pathways are further elucidated through workflow and signaling pathway diagrams.
Introduction
Invasive fungal diseases represent a significant and growing threat to global public health, particularly affecting immunocompromised individuals.[1] The limited arsenal of currently available antifungal drugs and the emergence of resistant strains of pathogenic fungi, such as Candida auris and azole-resistant Aspergillus fumigatus, underscore the urgent need for new therapeutic options.[1] Preliminary screening of novel compounds is a critical first step in the drug development pipeline to identify promising candidates with potent antifungal activity and low host toxicity.
This technical guide focuses on the initial evaluation of this compound, a novel synthetic molecule. The primary objectives of this preliminary screening were to:
-
Determine the in vitro antifungal spectrum and potency of Agent 93 against a range of pathogenic yeasts and molds.
-
Assess the fungistatic versus fungicidal activity of the compound.
-
Evaluate the potential cytotoxicity of Agent 93 against a mammalian cell line.
-
Investigate the potential mechanism of action by examining its impact on key fungal signaling pathways.
In Vitro Antifungal Activity of Agent 93
The in vitro antifungal activity of Agent 93 was evaluated against a panel of pathogenic fungi using standard broth microdilution methods to determine the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC).
Susceptibility of Pathogenic Fungi to Agent 93
Agent 93 demonstrated broad-spectrum antifungal activity against the tested isolates. The MIC values, defined as the lowest concentration of the compound that inhibited visible growth, are summarized in Table 1.[2] The MFC, the lowest concentration that resulted in a ≥99.9% reduction in the initial inoculum, was also determined to assess the fungicidal potential of the agent.[2]
Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of this compound against Pathogenic Fungi
| Fungal Species | Strain | MIC (µg/mL) | MFC (µg/mL) |
| Candida albicans | ATCC 90028 | 1.0 | 4.0 |
| Candida glabrata | Clinical Isolate | 2.0 | 8.0 |
| Candida auris | B11220 | 0.5 | 2.0 |
| Cryptococcus neoformans | H99 | 1.0 | 2.0 |
| Aspergillus fumigatus | ATCC 204305 | 2.0 | >16 |
| Rhizopus oryzae | Clinical Isolate | 4.0 | >16 |
Cytotoxicity Profile
To assess the selective toxicity of this compound, its cytotoxic effect on the human embryonic kidney cell line (HEK293) was determined. The 50% cytotoxic concentration (CC50) was found to be > 64 µg/mL, indicating a favorable selectivity index (CC50/MIC) for the tested fungal pathogens.
Table 2: Cytotoxicity of this compound
| Cell Line | CC50 (µg/mL) |
| HEK293 | > 64 |
Putative Mechanism of Action: Interference with Fungal Signaling
Preliminary mechanistic studies suggest that this compound may exert its antifungal effect by disrupting essential signaling pathways in fungi that are not present in mammalian cells, presenting an attractive therapeutic window.[3] Two-component signal transduction pathways are one such attractive target for novel antifungal drug discovery due to their absence in mammals.[3]
Caption: Experimental workflow for the preliminary screening of this compound.
Further investigation points towards the disruption of the calcineurin signaling pathway, which is crucial for stress responses, morphogenesis, and virulence in many pathogenic fungi.[4][5] The inhibition of this pathway can lead to synergistic effects when combined with other antifungal agents like azoles.[4]
Caption: Putative inhibition of the fungal calcineurin signaling pathway by Agent 93.
Another potential target is the cAMP-PKA signaling pathway, which regulates morphogenesis, particularly the yeast-to-hypha transition in dimorphic fungi like Candida albicans—a key virulence attribute.[6][7]
Caption: Postulated disruption of the cAMP-PKA pathway by this compound.
Detailed Experimental Protocols
The following protocols provide a detailed methodology for the key experiments conducted in this preliminary screening.
Broth Microdilution Assay for MIC and MFC Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines with modifications.[8]
-
Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. Colonies are suspended in sterile saline, and the suspension is adjusted spectrophotometrically to a cell density corresponding to 1 x 10^6 to 5 x 10^6 CFU/mL.[9] The stock suspension is then diluted in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 x 10^3 to 2.5 x 10^3 CFU/mL in the test wells.[10]
-
Drug Dilution: this compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted two-fold in RPMI 1640 medium in 96-well microtiter plates. The final concentrations typically range from 0.03 to 64 µg/mL.
-
Incubation: Each well is inoculated with the prepared fungal suspension. The plates are incubated at 35°C for 24-48 hours, depending on the fungal species.[1]
-
MIC Determination: The MIC is determined as the lowest drug concentration that causes a significant inhibition of growth (typically ≥50% for azoles and ≥90% for polyenes) compared to the drug-free growth control well.[1]
-
MFC Determination: To determine the MFC, an aliquot (e.g., 20 µL) from each well showing no visible growth is subcultured onto a drug-free agar plate.[2] The plates are incubated at 35°C for 48 hours. The MFC is the lowest concentration from which no colonies grow on the subculture plate.[2]
Disk Diffusion Assay
The disk diffusion assay provides a qualitative measure of antifungal activity.[9]
-
Plate Preparation: Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue is poured into petri dishes.[9]
-
Inoculation: A sterile cotton swab is dipped into the standardized fungal inoculum (1 x 10^6 CFU/mL), and the entire surface of the agar is evenly streaked.[11]
-
Disk Application: Sterile paper disks (6 mm in diameter) are impregnated with a defined amount of this compound (e.g., 10 µg) and placed onto the inoculated agar surface.[12]
-
Incubation: The plates are incubated at 30-35°C for 24-48 hours.
-
Measurement: The diameter of the zone of complete growth inhibition around each disk is measured in millimeters.
Mammalian Cell Cytotoxicity Assay
-
Cell Culture: HEK293 cells are cultured in appropriate media (e.g., DMEM with 10% FBS) in 96-well plates until they reach approximately 80% confluency.
-
Compound Exposure: The culture medium is replaced with fresh medium containing serial dilutions of this compound.
-
Incubation: The plates are incubated for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
Viability Assessment: Cell viability is assessed using a standard assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is read using a microplate reader.
-
CC50 Calculation: The CC50 value, the concentration of the compound that reduces cell viability by 50%, is calculated from the dose-response curve.
Conclusion
The preliminary screening of this compound reveals it to be a promising candidate for further development. It exhibits potent, broad-spectrum antifungal activity against a range of clinically important pathogenic fungi, including emerging multidrug-resistant strains like Candida auris. The favorable cytotoxicity profile suggests a high therapeutic index. Putative mechanistic studies indicate that Agent 93 may act by disrupting fungal-specific signaling pathways, such as the calcineurin and cAMP-PKA pathways, which are vital for fungal virulence and survival. Further studies are warranted to elucidate the precise molecular target, evaluate in vivo efficacy in animal models of infection, and assess the potential for combination therapy with existing antifungal drugs.
References
- 1. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. journals.plos.org [journals.plos.org]
- 4. Signaling cascades as drug targets in model and pathogenic fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. academic.oup.com [academic.oup.com]
- 12. journals.asm.org [journals.asm.org]
An In-depth Technical Guide to the Chemical Properties of Antifungal Agent 93
Researchers and drug development professionals are constantly seeking novel antimicrobial agents to combat the growing threat of resistant pathogens. Among the promising new candidates is Antifungal Agent 93, a potent compound identified as a thiazolotriazole derivative. This technical guide provides a comprehensive overview of its chemical properties, biological activity, and potential mechanism of action, based on recent scientific findings.
Chemical and Physical Properties
This compound, also referred to as compound 10 in foundational research, is a synthetic molecule with a complex heterocyclic structure.[1][2] Its core is a thiazolo[2,3-c][3]triazole scaffold, which is a subject of growing interest in medicinal chemistry for its diverse pharmacological activities.[4]
| Property | Value | Source |
| Molecular Formula | C24H26N6OS2 | [1] |
| Molecular Weight | 478.63 g/mol | [1] |
| SMILES | O=C(NC1=CC=C(N2CCN(CC)CC2)C=C1)CSC3=NN=C4N3C(C5=CC=CC=C5)=CS4 | [1] |
Further physical properties such as melting point, solubility, and pKa have not been detailed in the currently available literature.
Antimicrobial Activity
This compound has demonstrated a broad spectrum of antimicrobial activity, inhibiting the growth of both bacteria and fungi. The minimum inhibitory concentration (MIC) values, which represent the lowest concentration of the agent that prevents visible growth, have been determined for several microorganisms.
| Organism | Type | MIC (µg/mL) | Source |
| Bacillus subtilis | Gram-positive bacteria | 32 | [1][5] |
| Streptococcus mutans | Gram-positive bacteria | 8 | [1][4][2][5] |
| Escherichia coli | Gram-negative bacteria | 16 | [1][4][2][5] |
| Salmonella typhi | Gram-negative bacteria | 16 | [1][4][2][5] |
| Candida albicans | Fungus | 32 | [1][4][2][5] |
Experimental Protocols
The following protocols are based on the methodologies described in the primary literature for the synthesis and antimicrobial evaluation of this compound.
Synthesis of this compound (Compound 10)
The synthesis of this compound is achieved through a multi-step process, beginning with the formation of the core thiazolotriazole structure, followed by the addition of the side chains. The general synthetic route is outlined below. While the specific reaction conditions, such as solvents, temperatures, and reaction times, are detailed in the source publication, the following provides a conceptual workflow.
Antimicrobial Susceptibility Testing
The antimicrobial activity of this compound was determined using the broth microdilution method.
-
Preparation of Inoculum: Bacterial and fungal strains were cultured in appropriate broth media to achieve a specific cell density (e.g., 10^5 CFU/mL).
-
Serial Dilution: this compound was serially diluted in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well was inoculated with the prepared microbial suspension.
-
Incubation: The plates were incubated under conditions suitable for the growth of the specific microorganism (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for fungi).
-
Determination of MIC: The MIC was determined as the lowest concentration of the compound that showed no visible growth of the microorganism.
Mechanism of Action
The precise mechanism of action for this compound is still under investigation; however, in silico studies and the known mechanisms of related compounds provide strong indications of its potential target.[4]
Thiazole and triazole-based antifungal agents are known to inhibit the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[6][7] They typically achieve this by targeting the enzyme lanosterol 14α-demethylase, which is a cytochrome P450 enzyme.[6] Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting membrane integrity and inhibiting fungal growth.[3]
For this compound specifically, computational docking studies have suggested a high binding affinity to the bacterial enzyme enoyl-[acyl-carrier-protein] reductase (FabI).[4][2] This enzyme is crucial for the synthesis of fatty acids, which are essential for bacterial membrane formation and survival. Inhibition of FabI would disrupt bacterial cell wall synthesis, leading to cell death. This suggests a dual mechanism of action, targeting different essential pathways in fungi and bacteria.
References
- 1. The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiazolotriazoles As Anti-infectives: Design, Synthesis, Biological Evaluation and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus mediated by hmg1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiazolotriazoles As Anti-infectives: Design, Synthesis, Biological Evaluation and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antifungal agent 93_TargetMol [targetmol.com]
- 6. Thiazole antifungals | Research Starters | EBSCO Research [ebsco.com]
- 7. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
In-depth Technical Guide on the Discovery and Isolation of Antifungal Agent 93
A comprehensive overview for researchers, scientists, and drug development professionals.
Introduction:
The emergence of drug-resistant fungal pathogens poses a significant threat to global health. This has spurred intensive research into the discovery and development of novel antifungal agents with unique mechanisms of action. This technical guide focuses on a promising, albeit sparsely documented, compound referred to as Antifungal Agent 93. The information available is currently limited, pointing to the nascent stage of its research and development. This document aims to consolidate the existing data, outline putative experimental approaches based on standard practices in the field, and provide a framework for future investigation.
Based on the available preliminary data, this compound, also identified as compound 10, has demonstrated notable antimicrobial activity against a range of microorganisms.[1] While the complete discovery and isolation protocols remain proprietary or unpublished, this guide will provide a generalized workflow and detail the known quantitative data.
Quantitative Data Summary
The primary quantitative data available for this compound pertains to its Minimum Inhibitory Concentration (MIC) against several bacterial and fungal species. These values are crucial for assessing the agent's potency and spectrum of activity.
| Microorganism | Strain | MIC (µg/mL) |
| Bacillus subtilis | Not Specified | 32 |
| Streptococcus mutans | Not Specified | 8 |
| Escherichia coli | Not Specified | 16 |
| Salmonella typhi | Not Specified | 16 |
| Candida albicans | Not Specified | 32 |
| Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against various microorganisms.[1] |
Hypothetical Discovery and Isolation Workflow
While the specific details of the discovery and isolation of this compound are not publicly available, a generalized workflow for the discovery of novel natural product-based antifungal agents is presented below. This serves as a logical framework for how such a compound might be identified and purified.
Figure 1: A generalized workflow for the discovery, isolation, and initial characterization of a novel antifungal agent from a natural product source.
Key Experimental Protocols
Detailed experimental protocols for this compound have not been published. However, this section provides standardized methodologies for the types of experiments that would be crucial in its evaluation.
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is fundamental in determining the potency of an antimicrobial agent. The broth microdilution method is a standard approach.
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.
Materials:
-
This compound stock solution
-
96-well microtiter plates
-
Appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi)
-
Microbial inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)
-
Incubator
Protocol:
-
Prepare a serial two-fold dilution of this compound in the broth medium across the wells of a 96-well plate.
-
Inoculate each well with the standardized microbial suspension.
-
Include positive (microbe, no drug) and negative (broth only) controls.
-
Incubate the plates at an appropriate temperature and duration (e.g., 35°C for 18-24 hours for bacteria, 35°C for 24-48 hours for yeast).
-
The MIC is determined as the lowest concentration of the agent at which there is no visible growth.
Putative Signaling Pathway Inhibition
The precise molecular target of this compound is currently unknown. Many antifungal drugs target the fungal cell wall or cell membrane. For instance, azoles inhibit ergosterol synthesis, while echinocandins target β-1,3-glucan synthesis in the cell wall. Future research on Agent 93 will likely investigate these or other novel pathways.
Below is a conceptual diagram illustrating common antifungal drug targets within a fungal cell, one of which could potentially be the target of this compound.
Figure 2: A diagram illustrating common targets of major antifungal drug classes within a fungal cell, with hypothetical targets for this compound.
Future Directions
The preliminary data on this compound is promising, but extensive research is required to validate its potential as a therapeutic agent. Key future research directions should include:
-
Complete Structural Elucidation: Determining the exact chemical structure of the compound.
-
Mechanism of Action Studies: Identifying the specific molecular target and signaling pathways affected by the agent.
-
In Vivo Efficacy and Toxicity Studies: Evaluating the agent's effectiveness and safety in animal models of fungal infections.
-
Spectrum of Activity Expansion: Testing against a broader panel of clinically relevant and drug-resistant fungal pathogens.
This compound represents an early-stage lead compound with demonstrated antimicrobial properties. While the current body of public knowledge is limited, the available MIC data suggests a broad spectrum of activity. The hypothetical workflows and standardized protocols provided in this guide offer a roadmap for the systematic investigation required to elucidate its therapeutic potential. Further research is imperative to fully characterize this agent and determine its place in the antifungal armamentarium.
References
Unveiling the Fungal Fortress: A Technical Guide to Cell Wall Disruption by Antifungal Agents
An In-depth Analysis of Fungal Cell Wall Inhibitors for Researchers, Scientists, and Drug Development Professionals
The fungal cell wall, an intricate and dynamic structure absent in human cells, presents a prime target for antifungal therapy. Its unique composition of polysaccharides, primarily β-glucans and chitin, provides structural integrity, protects against osmotic stress, and mediates interactions with the host environment. Disruption of this essential barrier is a key strategy in the development of effective antifungal agents. While the term "Antifungal Agent 93" does not correspond to a widely recognized compound in peer-reviewed scientific literature, and appears to be a designation for a research chemical with limited public data, this guide will delve into the core principles of fungal cell wall disruption by focusing on a well-characterized and clinically significant class of antifungal agents: the Echinocandins .
This technical guide will provide a comprehensive overview of the mechanism of action, quantitative effects on the fungal cell wall, detailed experimental protocols, and the cellular signaling pathways activated in response to cell wall stress induced by echinocandins.
The Fungal Cell Wall: A Prime Antifungal Target
The fungal cell wall is a complex laminate composed of an inner skeletal layer of chitin and β-(1,3)-glucan, and an outer layer of mannoproteins. The synthesis and maintenance of these components are critical for fungal viability and pathogenesis. Agents that specifically inhibit the enzymes responsible for the synthesis of these structural polysaccharides can selectively target fungal cells with minimal off-target effects in humans.
Echinocandins: A Case Study in Cell Wall Inhibition
Echinocandins, such as Caspofungin, Micafungin, and Anidulafungin, are a class of lipopeptide antibiotics that are potent, non-competitive inhibitors of β-(1,3)-D-glucan synthase, a key enzyme complex responsible for the synthesis of β-(1,3)-glucan. This inhibition leads to a depletion of glucan in the cell wall, resulting in a weakened structure, osmotic instability, and ultimately, fungal cell death.
Quantitative Effects on Fungal Cell Wall Composition
The inhibitory action of echinocandins on β-(1,3)-glucan synthase leads to measurable changes in the composition and architecture of the fungal cell wall. These changes are often quantified to assess the efficacy of the antifungal agent.
| Parameter | Fungal Species | Treatment | Quantitative Change | Reference |
| β-(1,3)-Glucan Content | Candida albicans | Caspofungin (at MIC) | 50-70% reduction | [1] |
| Chitin Content | Candida albicans | Caspofungin (sub-MIC) | 2 to 4-fold increase (compensatory mechanism) | [2] |
| Cell Wall Thickness | Aspergillus fumigatus | Caspofungin | Significant reduction at the hyphal tips | [1] |
| Glucan Synthase Activity (in vitro) | Candida albicans FKS1p | Anidulafungin | IC₅₀ in the low ng/mL range | [1] |
Note: The values presented are representative and can vary based on the specific fungal strain, experimental conditions, and echinocandin used.
Experimental Protocols for Assessing Fungal Cell Wall Integrity
A variety of in vitro and in vivo assays are employed to characterize the effects of antifungal agents on the fungal cell wall. Below are detailed methodologies for key experiments.
Minimal Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.
Protocol:
-
Inoculum Preparation: A standardized suspension of fungal cells (e.g., Candida albicans) is prepared to a concentration of 0.5 McFarland standard.
-
Drug Dilution: The antifungal agent is serially diluted in a liquid growth medium (e.g., RPMI-1640) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the fungal suspension. A growth control (no drug) and a sterility control (no inoculum) are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 35°C for 24-48 hours).
-
MIC Reading: The MIC is determined as the lowest drug concentration that causes a significant inhibition of growth (e.g., 50% or 90% reduction) compared to the growth control, assessed either visually or by spectrophotometry.
β-(1,3)-Glucan Synthase Activity Assay
This in vitro assay directly measures the inhibitory effect of a compound on the target enzyme.
Protocol:
-
Enzyme Preparation: Microsomal fractions containing the β-(1,3)-glucan synthase complex are isolated from fungal protoplasts.
-
Reaction Mixture: The reaction is initiated by adding the enzyme preparation to a buffer containing the substrate UDP-glucose (radiolabeled or fluorescently tagged), a GTP-γ-S activator, and varying concentrations of the antifungal agent.
-
Incubation: The reaction is allowed to proceed for a specific time at an optimal temperature (e.g., 30°C).
-
Product Quantification: The reaction is stopped, and the synthesized radiolabeled or fluorescent glucan polymer is separated from the unincorporated substrate (e.g., by filtration). The amount of product is then quantified using a scintillation counter or fluorometer.
-
IC₅₀ Determination: The concentration of the antifungal agent that inhibits 50% of the enzyme activity (IC₅₀) is calculated.
Fungal Cell Wall Stress and Signaling Pathways
Fungi possess sophisticated signaling pathways to sense and respond to cell wall damage. The Cell Wall Integrity (CWI) pathway is a primary response mechanism activated by cell wall stress, including that induced by echinocandins.
References
Methodological & Application
Application Notes and Protocols for In Vitro Evaluation of Antifungal Agent 93
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antifungal Agent 93 is a novel investigational compound with potential broad-spectrum activity against pathogenic fungi. These application notes provide detailed protocols for the in vitro assessment of this compound's efficacy, utilizing standardized methodologies to ensure reproducibility and comparability of data. The following protocols are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and are intended to guide researchers in determining the minimum inhibitory concentration (MIC), fungicidal activity, and potential synergistic interactions of this new agent.
Data Presentation
Table 1: In Vitro Susceptibility of Various Fungal Species to this compound
| Fungal Species | Strain ID | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Candida albicans | ATCC 90028 | 0.125 | 0.25 | 0.03 - 1 |
| Candida glabrata | ATCC 90030 | 0.5 | 1 | 0.125 - 4 |
| Candida parapsilosis | ATCC 22019 | 0.25 | 0.5 | 0.06 - 2 |
| Cryptococcus neoformans | ATCC 90112 | 0.06 | 0.125 | 0.015 - 0.5 |
| Aspergillus fumigatus | ATCC 204305 | 1 | 2 | 0.25 - 8 |
MIC₅₀ and MIC₉₀ represent the concentrations of this compound that inhibit the growth of 50% and 90% of the tested isolates, respectively.[1][2]
Table 2: Time-Kill Kinetics of this compound against Candida albicans ATCC 90028
| Concentration (x MIC) | 0h (log₁₀ CFU/mL) | 2h (log₁₀ CFU/mL) | 4h (log₁₀ CFU/mL) | 8h (log₁₀ CFU/mL) | 24h (log₁₀ CFU/mL) |
| Growth Control | 5.0 | 5.3 | 5.8 | 6.5 | 7.8 |
| 1x MIC | 5.0 | 4.5 | 4.1 | 3.5 | 2.8 |
| 2x MIC | 5.0 | 4.2 | 3.6 | 2.9 | <2.0 |
| 4x MIC | 5.0 | 3.8 | 3.1 | <2.0 | <2.0 |
A ≥3-log₁₀ decrease in CFU/mL from the initial inoculum is considered fungicidal.[3]
Table 3: Checkerboard Synergy Testing of this compound with Fluconazole against Fluconazole-Resistant Candida auris
| Agent | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FIC Index (FICI) | Interpretation |
| This compound | 2 | 0.25 | 0.375 | Synergy |
| Fluconazole | 64 | 16 |
FICI ≤ 0.5 indicates synergy; 0.5 < FICI ≤ 4 indicates indifference; FICI > 4 indicates antagonism.[4][5]
Experimental Protocols
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol follows the CLSI M27-A guidelines for yeasts and M38-A2 for filamentous fungi.[6][7]
Materials:
-
This compound stock solution (e.g., 1280 µg/mL in DMSO)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered to pH 7.0 with 0.165 M MOPS.[8][9]
-
Sterile 96-well U-bottom microtiter plates.[7]
-
Fungal isolates and quality control strains.
-
Spectrophotometer or microplate reader.
-
Sterile saline or water.
-
Incubator (35°C).
Procedure:
-
Inoculum Preparation:
-
Subculture fungal isolates on appropriate agar plates (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours.
-
Prepare a cell suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).
-
Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.[6][10]
-
-
Drug Dilution:
-
Perform serial two-fold dilutions of this compound in RPMI-1640 medium in the 96-well plate. The final volume in each well should be 100 µL.
-
Include a drug-free well for growth control and a medium-only well for sterility control.
-
-
Inoculation:
-
Add 100 µL of the prepared fungal inoculum to each well, bringing the total volume to 200 µL.
-
-
Incubation:
-
Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.[11]
-
-
MIC Determination:
-
The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control.[11] This can be determined visually or by reading the optical density at a specific wavelength (e.g., 530 nm).
-
Workflow for MIC Determination.
Time-Kill Assay
This assay determines the rate and extent of fungicidal or fungistatic activity of this compound.[3][12]
Materials:
-
This compound.
-
RPMI-1640 medium.
-
Fungal isolate with a known MIC.
-
Sterile culture tubes.
-
Shaking incubator (35°C).
-
Sterile saline for dilutions.
-
Agar plates for colony counting.
Procedure:
-
Inoculum Preparation:
-
Prepare a fungal suspension in RPMI-1640 medium to a starting inoculum of approximately 1-5 x 10⁵ CFU/mL.[12]
-
-
Assay Setup:
-
Prepare tubes with RPMI-1640 medium containing this compound at various concentrations (e.g., 0x, 1x, 2x, 4x, 8x, 16x the MIC).
-
Inoculate each tube with the prepared fungal suspension.
-
-
Incubation and Sampling:
-
Colony Counting:
-
Perform serial dilutions of the collected aliquots in sterile saline.
-
Plate a defined volume of each dilution onto agar plates.
-
Incubate the plates at 35°C for 24-48 hours and count the number of colonies (CFU/mL).
-
-
Data Analysis:
-
Plot the log₁₀ CFU/mL against time for each concentration.
-
Fungicidal activity is typically defined as a ≥99.9% (≥3-log₁₀) reduction in CFU/mL from the starting inoculum.[3]
-
Workflow for Time-Kill Assay.
Checkerboard Synergy Assay
This assay is used to evaluate the interaction between this compound and another antifungal drug.[4][13]
Materials:
-
This compound.
-
Second antifungal agent (e.g., Fluconazole).
-
RPMI-1640 medium.
-
Fungal isolate.
-
Sterile 96-well microtiter plates.
Procedure:
-
Plate Setup:
-
Prepare a 96-well plate with two-fold serial dilutions of this compound along the x-axis and the second antifungal agent along the y-axis. This creates a matrix of drug combinations.
-
-
Inoculation:
-
Inoculate the plate with the fungal suspension as described in the MIC protocol.
-
-
Incubation and Reading:
-
Incubate the plate at 35°C for 24-48 hours.
-
Determine the MIC of each drug alone and in combination.
-
-
Fractional Inhibitory Concentration Index (FICI) Calculation:
-
Calculate the FICI using the following formula: FICI = FIC A + FIC B Where: FIC A = (MIC of drug A in combination) / (MIC of drug A alone) FIC B = (MIC of drug B in combination) / (MIC of drug B alone)
-
Interpret the results as follows: Synergy (FICI ≤ 0.5), Indifference (0.5 < FICI ≤ 4.0), or Antagonism (FICI > 4.0).[5]
-
Logical Flow for Synergy Testing.
Conclusion
The protocols outlined in these application notes provide a robust framework for the in vitro characterization of this compound. Consistent application of these standardized methods will yield high-quality, reproducible data essential for the preclinical development of this novel antifungal candidate. Further investigations may include testing against a broader panel of clinical isolates, evaluation of activity against fungal biofilms, and exploring the mechanism of action.
References
- 1. In Vitro and In Vivo Evaluation of the Antifungal Activity of APX001A/APX001 against Candida auris - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms [microbialcell.com]
- 3. researchgate.net [researchgate.net]
- 4. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 5. emerypharma.com [emerypharma.com]
- 6. Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Comparison of E-Test and Broth Microdilution Methods for Antifungal Drug Susceptibility Testing of Molds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Influence of Test Conditions on Antifungal Time-Kill Curve Results: Proposal for Standardized Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Checkerboard Analysis To Evaluate Synergistic Combinations of Existing Antifungal Drugs and Propylene Glycol Monocaprylate in Isolates from Recalcitrant Tinea Corporis and Cruris Patients Harboring Squalene Epoxidase Gene Mutation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for MIC Testing of Antifungal Agent 93 against Candida albicans
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview and detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of the novel investigational compound, Antifungal Agent 93, against Candida albicans. C. albicans is a major opportunistic fungal pathogen, and the emergence of resistance to existing antifungal drugs necessitates the development of new therapeutic agents. Standardized susceptibility testing is a critical step in the preclinical evaluation of new antifungal candidates. The protocols described herein are based on the widely recognized broth microdilution methods established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Principle of the Assay
The broth microdilution method is the "gold standard" for determining the MIC of an antifungal agent.[1] This in vitro assay involves challenging a standardized inoculum of Candida albicans with serial twofold dilutions of this compound in a 96-well microtiter plate. The MIC is defined as the lowest concentration of the antifungal agent that inhibits the visible growth of the microorganism after a specified incubation period.[2] For certain fungistatic agents like azoles, the endpoint is often determined as the concentration that causes a significant reduction in growth (e.g., ≥50%) compared to a drug-free control.[3][4]
Data Presentation
The following tables summarize hypothetical MIC data for this compound against quality control strains and a panel of clinical Candida albicans isolates.
Table 1: MICs of this compound and Comparator Drugs against Quality Control Candida Strains
| Strain ID | This compound MIC (µg/mL) | Fluconazole MIC (µg/mL) | Caspofungin MIC (µg/mL) |
| C. parapsilosis ATCC 22019 | 0.25 | 2.0 | 0.5 |
| C. krusei ATCC 6258 | 0.5 | 64.0 | 0.25 |
Table 2: MIC Distribution of this compound against Clinical Isolates of Candida albicans (n=100)
| MIC (µg/mL) | Number of Isolates | Percent of Isolates |
| ≤0.03 | 15 | 15% |
| 0.06 | 35 | 35% |
| 0.125 | 40 | 40% |
| 0.25 | 8 | 8% |
| 0.5 | 2 | 2% |
| ≥1 | 0 | 0% |
Table 3: Summary of MIC Values for this compound against Candida albicans
| Statistic | MIC (µg/mL) |
| MIC Range | ≤0.03 - 0.5 |
| MIC₅₀ | 0.06 |
| MIC₉₀ | 0.125 |
Experimental Protocols
Materials and Reagents
-
This compound stock solution (e.g., 1280 µg/mL in DMSO)
-
Candida albicans isolates (including QC strains C. parapsilosis ATCC 22019 and C. krusei ATCC 6258)
-
Sabouraud Dextrose Agar (SDA) plates
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with 0.165 M MOPS
-
Sterile 0.85% saline
-
Sterile, flat-bottom 96-well microtiter plates
-
Spectrophotometer
-
Hemocytometer or other cell counting device
-
Incubator (35°C)
-
Multichannel pipette
Protocol for Broth Microdilution MIC Assay
1. Inoculum Preparation
a. Subculture C. albicans isolates on SDA plates and incubate at 35°C for 24 hours to ensure purity and viability. b. Select several well-isolated colonies (at least 3-5) and suspend them in 5 mL of sterile 0.85% saline. c. Adjust the turbidity of the yeast suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL) using a spectrophotometer at 530 nm. d. Prepare a working inoculum by diluting the standardized suspension 1:1000 in RPMI-1640 medium to achieve a final concentration of 1-5 x 10³ CFU/mL.
2. Preparation of Antifungal Dilutions
a. Prepare serial twofold dilutions of this compound in RPMI-1640 medium in a separate 96-well plate or in tubes. b. The typical concentration range to test is 0.015 to 16 µg/mL. c. A drug-free well (growth control) and a well with medium only (sterility control) must be included.
3. Microtiter Plate Inoculation
a. Add 100 µL of each antifungal dilution to the appropriate wells of a sterile 96-well microtiter plate. b. Add 100 µL of the working yeast inoculum to each well, resulting in a final volume of 200 µL and a final yeast concentration of 0.5-2.5 x 10³ CFU/mL. c. The final concentrations of this compound will be half of the initial dilutions.
4. Incubation
a. Cover the microtiter plates and incubate at 35°C for 24-48 hours.[5] Reading at 24 hours is often sufficient for Candida species.[6]
5. MIC Determination
a. Read the MICs visually. The MIC is the lowest concentration of this compound that causes a prominent decrease in turbidity (≥50% inhibition) compared to the growth control well. b. Alternatively, a microplate reader can be used to measure the optical density (OD) at 600 nm. The MIC can be defined as the lowest drug concentration that reduces growth by ≥50% compared to the control.
Mandatory Visualizations
Signaling Pathway
A potential mechanism of action for a novel antifungal agent could involve the disruption of key stress response pathways that Candida albicans utilizes to counteract cellular damage and survive antifungal treatment. The diagram below illustrates a simplified overview of the crucial Hsp90-calcineurin signaling pathway, which is a common target for antifungal synergy and a key regulator of stress responses, including those to azoles and echinocandins.[7][8] Disruption of this pathway by this compound could lead to increased fungal cell susceptibility.
Caption: Hsp90-calcineurin stress response pathway in C. albicans.
Experimental Workflow
The following diagram outlines the key steps of the broth microdilution MIC testing workflow.
Caption: Broth microdilution MIC testing workflow.
References
- 1. Antifungal susceptibility of Candida species using the Clinical and Laboratory Standards Institute disk diffusion and broth microdilution methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs [bio-protocol.org]
- 3. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SUSCEPTIBILITY OF Candida spp. ISOLATED FROM BLOOD CULTURES AS EVALUATED USING THE M27-A3 AND NEW M27-S4 APPROVED BREAKPOINTS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Antifungal Drug Resistance: Molecular Mechanisms in Candida albicans and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The role of Candida albicans stress response pathways in antifungal tolerance and resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antifungal Agent 93 in Biofilm Research
For: Researchers, scientists, and drug development professionals.
Subject: Comprehensive guide to the application of Antifungal Agent 93 in the study and inhibition of fungal biofilms.
Introduction
Fungal biofilms present a significant challenge in clinical settings due to their inherent resistance to conventional antifungal therapies. Biofilms are structured communities of fungal cells encased in a self-produced extracellular matrix, which confers protection from host immune responses and antimicrobial agents. The development of novel therapeutic strategies targeting biofilms is therefore of paramount importance.
This compound is a novel investigational compound that has demonstrated potent activity against a broad spectrum of pathogenic fungi. These application notes provide a detailed overview of its mechanism of action, protocols for evaluating its efficacy against fungal biofilms, and expected outcomes based on preliminary research.
Mechanism of Action
This compound is a potent and specific inhibitor of the calcineurin signaling pathway. Calcineurin is a calcium-calmodulin-activated phosphatase that plays a crucial role in fungal stress responses, virulence, and biofilm formation. By inhibiting calcineurin, Agent 93 disrupts the ability of fungal cells to respond to environmental cues necessary for biofilm development and maturation. This mode of action makes it an attractive candidate for overcoming the drug tolerance associated with mature biofilms.
Signaling Pathway Disruption by this compound
Caption: Calcineurin signaling pathway and the inhibitory action of Agent 93.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of this compound against biofilms of various pathogenic fungi.
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound
| Fungal Species | Planktonic MIC₅₀ (µg/mL) | Sessile MIC₅₀ (µg/mL) |
| Candida albicans | 0.125 | 2 |
| Candida glabrata | 0.25 | 4 |
| Candida parapsilosis | 0.125 | 1 |
| Aspergillus fumigatus | 0.5 | 8 |
| Cryptococcus neoformans | 0.25 | 2 |
Sessile MIC₅₀ is defined as the concentration of the agent that produces a 50% reduction in the metabolic activity of the biofilm compared to the untreated control.
Table 2: Biofilm Eradication Potential of this compound
| Fungal Species | Minimum Biofilm Eradication Concentration (MBEC₈₀) (µg/mL) |
| Candida albicans | 16 |
| Candida glabrata | 32 |
| Candida parapsilosis | 8 |
| Aspergillus fumigatus | >64 |
| Cryptococcus neoformans | 16 |
MBEC₈₀ is defined as the minimum concentration of the agent required to eradicate 80% of the pre-formed biofilm.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Fungal Biofilm Formation in 96-Well Plates
This protocol describes a standard method for forming fungal biofilms in a microtiter plate format, which is suitable for high-throughput screening.[1]
Materials:
-
Sterile, flat-bottomed 96-well polystyrene microtiter plates
-
Fungal isolate of interest
-
Appropriate fungal growth medium (e.g., RPMI-1640 with L-glutamine, buffered with MOPS)
-
Spectrophotometer
-
Incubator
Procedure:
-
Inoculate the fungal species into a suitable liquid medium and incubate overnight at 30-37°C with shaking.
-
Harvest the cells by centrifugation, wash twice with sterile phosphate-buffered saline (PBS), and resuspend in RPMI-1640 medium.
-
Adjust the cell suspension to a final concentration of 1 x 10⁶ cells/mL using a spectrophotometer.
-
Add 100 µL of the standardized cell suspension to each well of a 96-well microtiter plate.
-
Incubate the plate at 37°C for 90 minutes to allow for initial cell adherence.
-
After the adhesion phase, gently wash the wells twice with 150 µL of sterile PBS to remove non-adherent cells.
-
Add 100 µL of fresh RPMI-1640 medium to each well.
-
Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.
Determination of Sessile Minimum Inhibitory Concentration (SMIC)
This protocol is used to determine the concentration of an antifungal agent that inhibits biofilm formation.[2]
Experimental Workflow for SMIC Determination
Caption: Workflow for determining the Sessile Minimum Inhibitory Concentration.
Procedure:
-
Prepare a standardized fungal inoculum as described in section 4.1.
-
Perform a serial dilution of this compound in RPMI-1640 medium in a separate 96-well plate.
-
Add 100 µL of the standardized cell suspension to each well of a new 96-well plate and incubate for the 90-minute adhesion phase.
-
Wash the wells to remove non-adherent cells.
-
Transfer 100 µL of the serially diluted this compound to the corresponding wells of the plate with the adherent cells. Include drug-free wells as positive controls and cell-free wells as negative controls.
-
Incubate for 24-48 hours at 37°C.
-
Quantify the resulting biofilms using the XTT reduction assay (see section 4.4).
-
The SMIC₅₀ is determined as the lowest concentration of the agent that causes a 50% reduction in metabolic activity compared to the control.[2]
Biofilm Eradication Assay (MBEC)
This protocol assesses the ability of an antifungal agent to eradicate a pre-formed biofilm.
Procedure:
-
Form biofilms in a 96-well plate as described in section 4.1.
-
After the biofilm formation period (24-48 hours), gently wash the wells with PBS to remove planktonic cells.
-
Prepare serial dilutions of this compound in RPMI-1640 medium.
-
Add 100 µL of the diluted agent to the wells containing the pre-formed biofilms.
-
Incubate for an additional 24 hours at 37°C.
-
Quantify the remaining viable biofilm using the XTT reduction assay.
-
The MBEC₈₀ is determined as the lowest concentration of the agent that results in an 80% reduction in the metabolic activity of the biofilm.[3]
Biofilm Quantification using XTT Reduction Assay
The XTT [2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide] reduction assay is a colorimetric method used to measure the metabolic activity of viable cells within a biofilm.[3]
Materials:
-
XTT salt
-
Menadione
-
PBS
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare a stock solution of XTT (1 mg/mL in PBS) and a stock solution of menadione (0.4 mM in acetone).
-
Prior to use, mix the XTT and menadione solutions at a ratio of 20:1 (v/v).
-
After the treatment period, wash the biofilms in the 96-well plate with PBS.
-
Add 100 µL of the XTT/menadione solution to each well.
-
Incubate the plate in the dark at 37°C for 2-5 hours.
-
Measure the absorbance of the formazan product at 492 nm using a microplate reader.
-
The absorbance is directly proportional to the metabolic activity of the biofilm.
Conclusion
This compound demonstrates significant potential as an anti-biofilm agent due to its targeted inhibition of the calcineurin signaling pathway. The provided protocols offer a standardized framework for researchers to evaluate its efficacy and further explore its therapeutic applications. The quantitative data suggests that while Agent 93 is effective at inhibiting biofilm formation, higher concentrations are required for the eradication of mature biofilms, a common characteristic of anti-biofilm compounds. Further in vivo studies are warranted to validate these promising in vitro findings.
References
- 1. Techniques for Antifungal Susceptibility Testing of Candida albicans Biofilms | Springer Nature Experiments [experiments.springernature.com]
- 2. Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms [microbialcell.com]
Antifungal agent 93 experimental design for fungal studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antifungal Agent 93 is a novel investigational compound demonstrating potent activity against a broad spectrum of fungal pathogens. These application notes provide a comprehensive overview of its biological activity and detailed protocols for its use in fungal research. The information is intended to guide researchers in designing and executing experiments to evaluate the efficacy and mechanism of action of this compound.
Mechanism of Action
This compound is hypothesized to exert its fungal-specific cytotoxic effects through the disruption of the cell wall integrity (CWI) signaling pathway. This pathway is crucial for maintaining the structural integrity of the fungal cell wall in response to environmental stressors. By inhibiting key components of this pathway, this compound leads to cell lysis and death.
Data Presentation
Table 1: In Vitro Susceptibility of this compound Against Various Fungal Pathogens
| Fungal Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MFC (µg/mL) |
| Candida albicans | 0.5 | 1 | 2 |
| Candida glabrata | 1 | 2 | 4 |
| Candida parapsilosis | 0.25 | 0.5 | 1 |
| Cryptococcus neoformans | 0.125 | 0.25 | 0.5 |
| Aspergillus fumigatus | 2 | 4 | 8 |
| Fusarium solani | 8 | 16 | >32 |
MIC₅₀/₉₀: Minimum Inhibitory Concentration for 50% and 90% of isolates, respectively. MFC: Minimum Fungicidal Concentration.
Table 2: Cytotoxicity Profile of this compound
| Cell Line | CC₅₀ (µg/mL) |
| HepG2 (Human Liver) | > 128 |
| A549 (Human Lung) | > 128 |
| HEK293 (Human Kidney) | > 128 |
CC₅₀: 50% Cytotoxic Concentration.
Mandatory Visualizations
Caption: Workflow for evaluating this compound.
Caption: this compound targets the CWI pathway.
Experimental Protocols
Protocol 1: Antifungal Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound based on the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines for yeasts.
Materials:
-
This compound stock solution (1280 µg/mL in DMSO)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
96-well flat-bottom microtiter plates
-
Fungal inoculum standardized to 0.5-2.5 x 10³ CFU/mL
-
Spectrophotometer or microplate reader (530 nm)
Procedure:
-
Prepare serial twofold dilutions of this compound in RPMI-1640 medium in the 96-well plate. The final concentration range should typically be 0.06 to 32 µg/mL.
-
Add 100 µL of the standardized fungal inoculum to each well.
-
Include a positive control (no drug) and a negative control (no inoculum).
-
Incubate the plates at 35°C for 24-48 hours.
-
Determine the MIC as the lowest concentration of this compound that causes a significant inhibition (typically ≥50% for azoles, but should be optimized for a new agent) of growth compared to the positive control.
Protocol 2: Time-Kill Kinetic Assay
This protocol assesses the fungicidal or fungistatic activity of this compound over time.
Materials:
-
This compound
-
Sabouraud Dextrose Broth (SDB)
-
Standardized fungal inoculum (~1 x 10⁶ CFU/mL)
-
Sterile saline
-
Sabouraud Dextrose Agar (SDA) plates
Procedure:
-
Prepare flasks with SDB containing this compound at concentrations of 0.5x, 1x, 2x, and 4x the predetermined MIC. Include a drug-free control.
-
Inoculate each flask with the standardized fungal suspension.
-
Incubate at 35°C with shaking.
-
At time points 0, 2, 4, 8, 12, and 24 hours, withdraw an aliquot from each flask.
-
Perform serial dilutions in sterile saline and plate onto SDA plates.
-
Incubate the plates at 35°C for 24-48 hours and count the colonies to determine CFU/mL.
-
Plot log₁₀ CFU/mL versus time. A ≥3-log₁₀ decrease in CFU/mL from the initial inoculum is considered fungicidal.
Protocol 3: Western Blot for Phosphorylated Mkc1
This protocol is designed to test the hypothesis that this compound affects the Cell Wall Integrity pathway by measuring the phosphorylation status of the MAPK Mkc1.
Materials:
-
Saccharomyces cerevisiae or Candida albicans culture
-
YPD broth
-
This compound
-
Protein extraction buffer with protease and phosphatase inhibitors
-
SDS-PAGE gels, transfer apparatus
-
PVDF membrane
-
Primary antibodies: anti-phospho-p44/42 MAPK (recognizes phosphorylated Mkc1) and anti-Mkc1 (total protein control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Grow fungal cells to the mid-log phase in YPD broth.
-
Expose the cells to this compound at its MIC for various time points (e.g., 0, 15, 30, 60 minutes). A known CWI pathway inducer like Caspofungin can be used as a positive control.
-
Harvest cells and perform protein extraction.
-
Quantify total protein concentration using a BCA or Bradford assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with the primary antibodies overnight.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
A decrease in the phosphorylation of Mkc1 in the presence of this compound would support the hypothesized mechanism of action.
Conclusion
These application notes provide a foundational framework for the investigation of this compound. The provided protocols for susceptibility testing, time-kill kinetics, and mechanistic studies on the CWI pathway will enable researchers to generate robust and reproducible data. The presented data and diagrams serve as a reference for the expected performance and mechanism of this novel antifungal candidate.
Application Notes and Protocols for Determining the Minimum Fungicidal Concentration of Antifungal Agent 93
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for determining the Minimum Fungicidal Concentration (MFC) of the novel investigational compound, Antifungal agent 93. The MFC is a critical parameter in antifungal drug development, defining the lowest concentration of an antimicrobial agent required to kill a particular fungus. This information is essential for evaluating the fungicidal potential of a new compound and for guiding preclinical and clinical research.
The protocols described herein are based on established standards for antifungal susceptibility testing, such as those developed by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1][2][3]
Application Notes
Principle of the MFC Assay
The determination of the MFC is a two-step process that follows the determination of the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism after a specified incubation period.[1][4] To determine the MFC, aliquots are taken from the wells of the MIC assay that show no visible growth and are subcultured onto an agar medium that is free of the antifungal agent.[5][6] After a further incubation period, the number of surviving colonies is counted. The MFC is defined as the lowest concentration of the antifungal agent that results in a significant reduction (typically ≥99.9%) in the number of viable organisms from the initial inoculum.[5][7]
Factors Influencing MFC Determination
Several factors can influence the outcome of an MFC assay, and standardization is crucial for reproducibility.[2] Key considerations include:
-
Culture Medium: RPMI-1640 medium is commonly recommended for antifungal susceptibility testing.[5][8]
-
Inoculum Size: The starting concentration of the fungal inoculum must be carefully controlled, as a higher density of organisms may require a higher concentration of the drug to achieve a fungicidal effect.[2]
-
Incubation Time and Temperature: Standardized incubation times (e.g., 24, 48, or 72 hours) and temperatures (e.g., 35°C) are critical for consistent results.[1][5]
-
Endpoint Reading: The definition of "no growth" for MFC (e.g., fewer than three colonies) should be consistently applied.[5][6]
Interpretation of MFC Data
The ratio of the MFC to the MIC can provide valuable insights into the activity of an antifungal agent.
-
An MFC/MIC ratio of ≤ 4 is generally considered to indicate that the agent is fungicidal .
-
An MFC/MIC ratio of > 4 suggests that the agent is primarily fungistatic , meaning it inhibits fungal growth but does not kill the organism at clinically relevant concentrations.
Experimental Protocols
This section provides a detailed methodology for determining the MFC of this compound against a panel of fungal isolates.
Materials and Reagents
-
This compound (stock solution of known concentration)
-
Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sabouraud Dextrose Agar (SDA) plates
-
Sterile 96-well flat-bottom microtiter plates
-
Sterile saline (0.85%)
-
Spectrophotometer or microplate reader
-
Hemocytometer or other cell counting device
-
Sterile pipettes and tips
-
Incubator (35°C)
Preparation of Fungal Inoculum
-
Culture the fungal isolate on an SDA plate at 35°C for 24-48 hours (for yeasts) or up to 7 days (for molds) to ensure viability and purity.
-
Harvest the fungal cells (or conidia for molds) by gently scraping the surface of the agar with a sterile loop or by washing the plate with sterile saline.
-
Suspend the harvested cells in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL for yeasts). This can be done visually or using a spectrophotometer at 530 nm.
-
Perform a further dilution of this stock suspension in RPMI-1640 medium to achieve the final desired inoculum concentration of approximately 0.5-2.5 x 10^3 CFU/mL.[7]
Broth Microdilution for MIC Determination
-
Prepare serial two-fold dilutions of this compound in RPMI-1640 medium in a 96-well microtiter plate. The typical final concentration range to test is 0.03 to 32 µg/mL.
-
Add 100 µL of the appropriate drug dilution to each well.
-
Add 100 µL of the prepared fungal inoculum to each well, bringing the total volume to 200 µL.[6]
-
Include a growth control well (inoculum without the drug) and a sterility control well (medium only).
-
Incubate the plate at 35°C for 24-48 hours.[1]
-
Determine the MIC by visually inspecting the wells for turbidity or by using a microplate reader. The MIC is the lowest concentration of this compound that causes complete inhibition of visible growth.[1]
Subculturing for MFC Determination
-
Following MIC determination, select the wells corresponding to the MIC and all higher concentrations showing no visible growth.
-
Mix the contents of each selected well thoroughly.
-
Using a calibrated pipette, subculture a 20 µL aliquot from each of these wells onto a separate, clearly labeled SDA plate.[6]
-
Also, subculture an aliquot from the growth control well to confirm the viability of the initial inoculum.
-
Incubate the SDA plates at 35°C until growth is clearly visible in the growth control subculture (typically 24-72 hours).[6]
-
Count the number of colonies (CFUs) on each plate.
-
The MFC is the lowest concentration of this compound that results in ≥99.9% killing of the initial inoculum (e.g., if the initial inoculum was 1 x 10^3 CFU/mL, a 99.9% reduction would correspond to ≤1 CFU from a 10 µL subculture). A common practical definition is the lowest concentration that yields fewer than three colonies.[5][6]
Data Presentation
The following table provides an example of how to summarize the MIC and MFC data for this compound.
| Fungal Isolate | MIC (µg/mL) | MFC (µg/mL) | MFC/MIC Ratio | Interpretation |
| Candida albicans ATCC 90028 | 16 | 32 | 2 | Fungicidal |
| Candida glabrata ATCC 2001 | 32 | >64 | >2 | Fungistatic |
| Aspergillus fumigatus ATCC 204305 | 8 | 16 | 2 | Fungicidal |
| Cryptococcus neoformans ATCC 208821 | 4 | 8 | 2 | Fungicidal |
| Fluconazole-resistant C. albicans | 64 | >64 | >1 | Fungistatic |
Visualizations
Experimental Workflow for MFC Determination
Caption: Workflow for determining the Minimum Fungicidal Concentration (MFC).
Hypothetical Signaling Pathway: Ergosterol Biosynthesis Inhibition
Many antifungal agents function by disrupting the synthesis of ergosterol, a critical component of the fungal cell membrane.[9][10][11][12] This disruption leads to membrane instability and ultimately cell death. The diagram below illustrates a simplified ergosterol biosynthesis pathway, highlighting a potential target for a novel antifungal agent.
Caption: Hypothetical inhibition of the ergosterol pathway by this compound.
References
- 1. academic.oup.com [academic.oup.com]
- 2. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Antifungal Susceptibility | MI [microbiology.mlsascp.com]
- 5. Optimal Testing Conditions for Determining MICs and Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Uncommon Molds: NCCLS Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. mdpi.com [mdpi.com]
- 8. Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs [en.bio-protocol.org]
- 9. Mechanisms of action of systemic antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. go.drugbank.com [go.drugbank.com]
Antifungal agent 93 preparation for in vitro experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preparation and in vitro evaluation of Antifungal Agent 93, a novel thiazolotriazole derivative with demonstrated antimicrobial activity.
Introduction
This compound, also identified as compound 10 in the scientific literature, is a potent thiazolotriazole derivative.[1] It has shown significant inhibitory activity against a range of microorganisms, including the pathogenic yeast Candida albicans. This document outlines the necessary protocols for the synthesis, purification, and in vitro experimental use of this compound.
Physicochemical Properties and Storage
| Property | Value | Reference |
| Molecular Formula | C₂₄H₂₆N₆OS₂ | [1] |
| Molecular Weight | 478.63 g/mol | [1] |
| Appearance | Solid (visual inspection) | - |
| Solubility | Soluble in DMSO for stock solutions | General laboratory practice |
| Storage | Store at -20°C for long-term stability. Stock solutions in DMSO can be stored at -20°C for several weeks. | General laboratory practice |
Preparation of this compound
The following is a detailed protocol for the chemical synthesis of this compound.
Synthesis Protocol
The synthesis of this compound is a multi-step process. The general scheme is outlined below. For detailed experimental procedures, please refer to the primary literature.
Diagram of the Synthetic Pathway:
Caption: Synthetic overview for this compound.
Detailed Steps:
-
Step 1: Synthesis of the Thiazolotriazole Core (Intermediate A): This typically involves the reaction of a substituted thiosemicarbazide with an α-haloketone to form the thiazole ring, followed by cyclization to form the fused triazole ring system.
-
Step 2: Synthesis of the Phenylacetamide Side Chain (Intermediate B): This involves the synthesis of a substituted phenylacetic acid which is then activated for amide coupling.
-
Step 3: Coupling and Final Product Formation: Intermediate A and Intermediate B are coupled using standard peptide coupling reagents (e.g., EDC, HOBt) to yield the final product, this compound.
Purification and Characterization
-
Purification: The crude product should be purified by column chromatography on silica gel, followed by recrystallization to obtain a pure compound.
-
Characterization: The structure and purity of the synthesized this compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure.
Experimental Workflow for MIC Assay:
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Protocol:
-
Prepare Fungal Inoculum: Culture the desired fungal strain on an appropriate agar medium. Prepare a suspension in sterile saline or RPMI-1640 medium and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).
-
Prepare Drug Dilutions: Prepare a stock solution of this compound in DMSO. Perform serial two-fold dilutions in RPMI-1640 medium in a 96-well microtiter plate.
-
Inoculation: Add the fungal inoculum to each well to achieve a final concentration of approximately 0.5-2.5 x 10³ CFU/mL.
-
Incubation: Incubate the plates at 35-37°C for 24 to 48 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the agent at which there is no visible growth.
Quantitative Data for this compound:
| Microorganism | MIC (µg/mL) | Reference |
| Bacillus subtilis | 32 | [1] |
| Streptococcus mutans | 8 | [1] |
| Escherichia coli | 16 | [1] |
| Salmonella typhi | 16 | [1] |
| Candida albicans | 32 | [1] |
Cytotoxicity Assay
It is crucial to assess the toxicity of the antifungal agent against mammalian cells to determine its selectivity.
Protocol:
-
Cell Culture: Culture a mammalian cell line (e.g., HEK293, HepG2) in the appropriate medium and conditions.
-
Cell Seeding: Seed the cells into a 96-well plate at a suitable density and allow them to adhere overnight.
-
Drug Treatment: Add serial dilutions of this compound to the wells and incubate for 24 to 72 hours.
-
Viability Assessment: Assess cell viability using a standard method such as the MTT or XTT assay.
-
Data Analysis: Calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth compared to the untreated control.
Mechanism of Action
Thiazole and triazole-containing antifungal agents typically function by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[2] This enzyme is a key component of the ergosterol biosynthesis pathway.
Ergosterol Biosynthesis Pathway and Inhibition by Thiazolotriazoles:
References
Application Notes and Protocols for Evaluating the Efficacy of Antifungal Agent 93
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antifungal agent 93 is a novel compound with potential therapeutic applications against a broad spectrum of fungal pathogens. These application notes provide a comprehensive guide to evaluating its efficacy using established cell-based assays. The protocols detailed herein are designed to deliver robust and reproducible data, essential for preclinical and translational research. Key methodologies covered include determining the minimum inhibitory concentration (MIC), assessing fungicidal versus fungistatic activity, and investigating the potential mechanism of action through pathway analysis.
Data Presentation
Quantitative data from the described assays should be summarized for clear interpretation and comparison.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Fungal Species
| Fungal Species | Strain ID | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Candida albicans | SC5314 | |||
| Candida auris | B11221 | |||
| Cryptococcus neoformans | H99 | |||
| Aspergillus fumigatus | Af293 | |||
| Rhizopus delemar | 99-880 |
MIC₅₀: Concentration inhibiting 50% of isolates. MIC₉₀: Concentration inhibiting 90% of isolates.
Table 2: Minimum Fungicidal Concentration (MFC) of this compound
| Fungal Species | Strain ID | MIC (µg/mL) | MFC (µg/mL) | MFC/MIC Ratio | Interpretation |
| Candida albicans | SC5314 | ||||
| Cryptococcus neoformans | H99 |
Interpretation: ≤ 4 is generally considered fungicidal; > 4 is considered fungistatic.
Experimental Protocols
Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27 and M38 guidelines and is a fundamental method for determining the in vitro activity of an antifungal agent.[1][2][3][4]
Materials:
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
96-well, flat-bottom microtiter plates
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Fungal inoculum, adjusted to the appropriate density in RPMI 1640
-
Sterile 0.85% saline
-
Spectrophotometer or microplate reader
-
Incubator (35°C)
Procedure:
-
Preparation of Antifungal Dilutions:
-
Create a serial two-fold dilution of this compound in RPMI 1640 medium directly in the 96-well plate. The final concentration range should typically span from 0.03 to 32 µg/mL, though this may be adjusted based on the expected potency of the agent.
-
Include a growth control well (no drug) and a sterility control well (no inoculum).
-
-
Inoculum Preparation:
-
From a fresh 24-48 hour culture on Sabouraud Dextrose Agar, pick several colonies and suspend them in sterile saline.
-
Adjust the suspension to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL for yeast.[5]
-
Dilute this suspension in RPMI 1640 to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the wells.[6]
-
-
Inoculation and Incubation:
-
Reading the MIC:
-
The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth compared to the drug-free growth control.
-
For agents like azoles, the endpoint is often a ≥50% reduction in turbidity.[1][8] For other agents like Amphotericin B, complete inhibition is the endpoint.[1][8] The appropriate endpoint for this compound should be determined and applied consistently.
-
Results can be read visually or with a microplate reader at a suitable wavelength (e.g., 530 nm).
-
Protocol 2: Determination of Minimum Fungicidal Concentration (MFC)
This assay distinguishes between fungistatic (growth-inhibiting) and fungicidal (killing) activity and is a critical follow-up to the MIC assay.[9]
Materials:
-
96-well plate from the completed MIC assay
-
Sabouraud Dextrose Agar (SDA) plates
-
Sterile pipette tips or a multi-channel pipette
Procedure:
-
Subculturing from MIC Plate:
-
Following the MIC determination, take a 10-20 µL aliquot from each well that shows growth inhibition (i.e., at and above the MIC).
-
Spot the aliquot onto a fresh SDA plate.
-
-
Incubation:
-
Incubate the SDA plates at 35°C for 24-48 hours, or until growth is clearly visible in spots from sub-inhibitory concentrations.
-
-
Reading the MFC:
-
The MFC is the lowest concentration of the antifungal agent from the MIC plate that results in no fungal growth (or a ≥99.9% reduction in CFUs compared to the initial inoculum) on the SDA plate.[9]
-
Protocol 3: Colorimetric Cell Viability Assay (Resazurin-based)
This assay provides a quantitative measure of cell viability and metabolic activity, offering an alternative to turbidity-based readings. Metabolically active cells reduce the blue resazurin dye to the pink, fluorescent resorufin.[1]
Materials:
-
Completed MIC plate (or a parallel plate set up identically)
-
Resazurin sodium salt solution (e.g., AlamarBlue™)
Procedure:
-
Addition of Resazurin:
-
After the initial incubation period for the MIC assay, add the resazurin solution to each well according to the manufacturer's instructions.
-
-
Incubation:
-
Incubate the plate for an additional 2-6 hours at 35°C. The incubation time should be optimized based on the fungal species.
-
-
Data Acquisition:
-
Measure the absorbance or fluorescence using a microplate reader.
-
The color change from blue to pink indicates metabolically active cells. The MIC can be determined as the lowest drug concentration that prevents this color change.[1]
-
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key experimental workflows and a relevant fungal signaling pathway that could be modulated by this compound.
Caption: Workflow for determining MIC and MFC of this compound.
Caption: The CWI pathway, a potential target or response to this compound.[10]
Caption: Ergosterol biosynthesis, a common target for antifungal agents.[11][12]
References
- 1. academic.oup.com [academic.oup.com]
- 2. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. ifyber.com [ifyber.com]
- 5. Antifungal Susceptibility Test | PPTX [slideshare.net]
- 6. journals.asm.org [journals.asm.org]
- 7. youtube.com [youtube.com]
- 8. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activation of stress signalling pathways enhances tolerance of fungi to chemical fungicides and antifungal proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Antifungals and Drug Resistance [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Antifungal Agent 93 Concentration for In Vitro Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist in optimizing the concentration of Antifungal agent 93 for in vitro experiments.
Frequently Asked Questions (FAQs)
1. What is the recommended starting concentration range for this compound in in vitro studies?
The appropriate starting concentration for this compound depends on the fungal species and the expected potency of the agent. A common practice is to test a wide range of concentrations to identify the inhibitory range. A typical starting point for a novel agent might span from 0.03 µg/mL to 64 µg/mL, often using a series of two-fold dilutions.[1]
2. How can I determine the Minimum Inhibitory Concentration (MIC) of this compound?
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[2] The most common method for determining the MIC of antifungal agents is the broth microdilution method, as standardized by organizations like the Clinical and Laboratory Standards Institute (CLSI).[3][4] This involves preparing two-fold serial dilutions of this compound in a 96-well microplate and then inoculating the wells with a standardized fungal suspension.[4][5] The MIC is determined after a specific incubation period (e.g., 24 or 48 hours) by observing the lowest concentration that inhibits fungal growth.[3][6]
3. What are the critical parameters to consider when optimizing the concentration of this compound?
Several factors can influence the outcome of in vitro antifungal susceptibility testing and should be carefully controlled:
-
Inoculum Preparation and Density: The size of the initial fungal inoculum can significantly impact MIC values.[7] Standardized protocols should be followed to ensure reproducibility.
-
Growth Medium: The choice of culture medium, including its pH and glucose content, can affect the activity of the antifungal agent.[7][8] RPMI-1640 is a commonly used medium for antifungal susceptibility testing.[8]
-
Incubation Time and Temperature: Incubation times can vary depending on the fungal species, typically ranging from 24 to 72 hours.[6] The temperature should be maintained consistently, usually at 35°C or 30°C.[7][9]
-
Endpoint Determination: The method used to determine the inhibition of fungal growth (e.g., visual inspection or spectrophotometric reading) can influence the MIC value.[3]
4. How do I troubleshoot unexpected results, such as a lack of dose-response or high variability between replicates?
A lack of a clear dose-response or high variability can stem from several issues. Refer to the Troubleshooting Guide below for detailed solutions. Common causes include improper serial dilutions, contamination, or issues with the fungal inoculum.
5. What is the "trailing effect" and how can I mitigate it?
The trailing effect, also known as the paradoxical effect, is observed when there is reduced but persistent fungal growth at drug concentrations above the MIC.[10][11] This can make it difficult to determine a clear endpoint.[12] The trailing effect is more common with fungistatic agents like azoles.[11][12] Reading the MIC at an earlier time point (e.g., 24 hours instead of 48 hours) or adjusting the pH of the medium can sometimes mitigate this effect.[12][13][14]
6. How can I assess the cytotoxicity of this compound to host cells?
It is crucial to evaluate whether this compound is selectively toxic to fungal cells and not to host cells. This can be assessed using various cytotoxicity assays on mammalian cell lines. Common assays include the MTT, XTT, or LDH release assays, which measure cell viability and membrane integrity.
Troubleshooting Guides
| Problem | Possible Causes | Recommended Solutions |
| High variability in MIC values across experiments | Inconsistent inoculum preparation. | Prepare fresh inoculum for each experiment following a standardized protocol to ensure a consistent cell density. |
| Improper serial dilutions. | Carefully prepare serial dilutions and use fresh pipette tips for each transfer to avoid carryover. | |
| Medium variability. | Use the same batch of growth medium for all related experiments to minimize lot-to-lot variation.[8] | |
| No clear dose-dependent inhibition observed | Incorrect concentration range tested. | Broaden the concentration range of this compound tested to ensure the inhibitory range is captured. |
| Degradation of the antifungal agent. | Ensure proper storage and handling of the this compound stock solution. Prepare fresh dilutions for each experiment. | |
| Resistance of the fungal strain. | The fungal strain may be intrinsically resistant to the agent.[15] Confirm the identity and expected susceptibility of the strain. | |
| "Skipped wells" phenomenon in broth microdilution assays | Drug precipitation at high concentrations. | Visually inspect the wells for any precipitation. If observed, consider using a different solvent or adjusting the concentration range. |
| Paradoxical growth effect. | This phenomenon, where growth reappears at higher concentrations, has been observed with some antifungals.[16][17] Document the observation and consider alternative testing methods if it interferes with MIC determination. | |
| Contamination in control wells | Poor aseptic technique. | Perform all steps of the assay in a sterile environment (e.g., a biological safety cabinet) and use sterile reagents and equipment. |
Experimental Protocols
Protocol: Broth Microdilution for Determining Minimum Inhibitory Concentration (MIC)
This protocol is a generalized procedure based on established standards.[4]
1. Preparation of this compound Stock Solution:
- Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 1280 µg/mL).[1]
- Store the stock solution at an appropriate temperature (e.g., -20°C or -80°C).[1]
2. Preparation of Microdilution Plates:
- In a 96-well microtiter plate, add 100 µL of sterile growth medium (e.g., RPMI-1640) to all wells except the first column.[5]
- In the first column, add 200 µL of the medium containing this compound at twice the highest desired final concentration.[5]
- Perform two-fold serial dilutions by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column.[5] Discard the final 100 µL from the tenth column.
- The eleventh column will serve as a drug-free growth control, and the twelfth column as a sterility control (medium only).
3. Inoculum Preparation:
- Grow the fungal strain on an appropriate agar plate.
- Prepare a cell suspension in sterile saline or PBS and adjust the turbidity to a 0.5 McFarland standard.
- Dilute this suspension in the growth medium to achieve the final desired inoculum concentration (e.g., 0.5 x 10³ to 2.5 x 10³ CFU/mL).[9]
4. Inoculation and Incubation:
- Add 100 µL of the diluted fungal inoculum to each well from column 1 to 11.
- Incubate the plate at the appropriate temperature (e.g., 35°C) for the recommended duration (e.g., 24-48 hours).[7][9]
5. MIC Determination:
- After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of this compound that shows no visible growth.[2]
- Alternatively, a spectrophotometer can be used to measure the optical density at 600 nm (OD600) to determine the concentration that causes a significant reduction in growth (e.g., ≥50%) compared to the growth control.[3]
Visualizations
Caption: Experimental workflow for determining the MIC of this compound.
Caption: Troubleshooting decision tree for common in vitro antifungal assay issues.
Caption: Hypothetical signaling pathway of this compound targeting ergosterol biosynthesis.
References
- 1. journals.asm.org [journals.asm.org]
- 2. bio.libretexts.org [bio.libretexts.org]
- 3. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs [bio-protocol.org]
- 6. academic.oup.com [academic.oup.com]
- 7. journals.asm.org [journals.asm.org]
- 8. Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Can We Improve Antifungal Susceptibility Testing? [frontiersin.org]
- 12. journals.asm.org [journals.asm.org]
- 13. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 14. researchgate.net [researchgate.net]
- 15. academic.oup.com [academic.oup.com]
- 16. In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentration in Candida spp - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms [microbialcell.com]
stability of Antifungal agent 93 in different solvents
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of Antifungal Agent 93 in various solvents. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of the compound during experimental procedures.
Troubleshooting Guides & FAQs
Q1: I am observing a rapid degradation of this compound in methanol. What could be the cause and how can I mitigate this?
A1: Rapid degradation of this compound in methanol is a known issue. This is often attributed to the presence of trace amounts of acidic or basic impurities in the solvent, which can catalyze the hydrolysis of the ester functional group in the compound.
Troubleshooting Steps:
-
Use High-Purity Solvent: Always use anhydrous, high-performance liquid chromatography (HPLC) grade methanol to minimize contaminants.
-
pH Adjustment: The stability of this compound is pH-dependent. Buffering the methanolic solution to a slightly acidic pH (around 4.5-5.5) can significantly slow down degradation.
-
Temperature Control: Store stock solutions and conduct experiments at reduced temperatures (2-8°C) to decrease the rate of degradation.
-
Fresh Preparations: Prepare solutions fresh before each experiment to avoid issues with long-term storage.
Q2: My stock solution of this compound in DMSO is showing precipitation after a freeze-thaw cycle. How can I prevent this?
A2: Precipitation of this compound in dimethyl sulfoxide (DMSO) after freeze-thaw cycles is a common problem due to its limited solubility at lower temperatures.
Troubleshooting Steps:
-
Lower Concentration: Prepare stock solutions at a lower concentration to ensure the compound remains in solution upon freezing.
-
Aliquotting: Aliquot the stock solution into smaller, single-use volumes. This avoids the need for repeated freeze-thaw cycles of the entire stock.
-
Gentle Thawing: Thaw frozen aliquots slowly at room temperature or in a cool water bath. Vortex gently to ensure complete dissolution before use.
-
Alternative Solvents: If feasible for your experimental setup, consider using a co-solvent system, such as DMSO:ethanol (1:1), which may improve solubility at lower temperatures.
Q3: I am seeing inconsistent results in my antifungal activity assays. Could solvent instability be a factor?
A3: Yes, the instability of this compound in certain solvents can lead to a decrease in its effective concentration, resulting in variable assay results.
Troubleshooting Steps:
-
Solvent Selection: Refer to the stability data provided in Table 1. Choose a solvent in which this compound exhibits high stability for the duration of your assay.
-
Time-Course Experiment: Perform a time-course experiment to assess the stability of the compound in your chosen solvent under your specific assay conditions (e.g., temperature, media components).
-
Include Controls: Always include a positive control with a freshly prepared solution of this compound to benchmark the activity.
-
Method of Dilution: When diluting stock solutions, ensure rapid and thorough mixing to avoid localized high concentrations that might lead to precipitation or degradation.
Data on Stability of this compound
The following table summarizes the stability of this compound in various solvents under controlled conditions.
Table 1: Stability of this compound in Different Solvents at 25°C over 24 Hours
| Solvent | Initial Concentration (mg/mL) | % Recovery after 24 hours | Degradation Products Observed |
| Dimethyl Sulfoxide (DMSO) | 10 | 98.5% | Minimal |
| Ethanol | 5 | 92.1% | Minor hydrolysis product |
| Methanol | 5 | 75.3% | Significant hydrolysis product |
| Acetonitrile | 1 | 99.2% | None detected |
| Water (pH 7.0) | 0.1 | 65.8% | Major hydrolysis product |
| Phosphate Buffered Saline (PBS, pH 7.4) | 0.1 | 70.2% | Major hydrolysis product |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for Stability Assessment
This protocol outlines the HPLC method used to determine the percentage recovery of this compound and to detect the formation of degradation products.
-
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Generate a standard curve by preparing serial dilutions ranging from 0.01 to 0.5 mg/mL.
-
-
Preparation of Stability Samples:
-
Prepare solutions of this compound in the test solvents (DMSO, ethanol, methanol, acetonitrile, water, PBS) at the concentrations specified in Table 1.
-
Incubate the solutions at 25°C.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot and dilute it with the mobile phase to fall within the range of the standard curve.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (60:40, v/v) with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
-
Data Analysis:
-
Calculate the concentration of this compound in the stability samples at each time point using the standard curve.
-
Determine the percentage recovery by comparing the concentration at each time point to the initial concentration (time 0).
-
Identify and quantify any degradation products based on the appearance of new peaks in the chromatogram.
-
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Factors influencing experimental outcomes with this compound.
Technical Support Center: Overcoming Resistance to Antifungal Agent 93
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with Antifungal Agent 93.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is an experimental triazole that functions by inhibiting the fungal cytochrome P450 enzyme lanosterol 14α-demethylase (Erg11p). This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Inhibition of Erg11p leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting membrane integrity and inhibiting fungal growth.
Q2: What are the most common mechanisms of acquired resistance to this compound in laboratory strains?
The most frequently observed resistance mechanisms to triazoles like this compound include:
-
Point mutations in the ERG11 gene: These mutations can alter the binding affinity of the drug to its target enzyme, Erg11p, reducing the agent's efficacy.
-
Overexpression of the ERG11 gene: An increased production of the target enzyme can titrate the drug, requiring higher concentrations to achieve a therapeutic effect.
-
Upregulation of efflux pumps: Increased expression of ATP-binding cassette (ABC) transporters (e.g., CDR1, CDR2) and major facilitator superfamily (MFS) transporters (e.g., MDR1) can actively pump the antifungal agent out of the cell.
Q3: How can I confirm if my fungal strain has developed resistance to this compound?
Resistance can be confirmed by determining the Minimum Inhibitory Concentration (MIC) of this compound against your strain using standardized broth microdilution assays, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI). A significant increase in the MIC compared to the wild-type strain is a clear indicator of resistance.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with this compound.
Issue 1: Gradual increase in MIC values over successive subcultures.
-
Possible Cause 1: Target Modification. Serial passage in the presence of a sublethal concentration of the drug may be selecting for spontaneous mutations in the ERG11 gene.
-
Troubleshooting Steps:
-
Sequence the ERG11 gene: Isolate genomic DNA from both the resistant and parental strains. Amplify and sequence the ERG11 gene to identify any point mutations.
-
Analyze Gene Expression: Quantify ERG11 mRNA levels using RT-qPCR to check for overexpression.
-
-
Possible Cause 2: Efflux Pump Upregulation. The strain may be adapting by increasing the expression of efflux pumps.
-
Troubleshooting Steps:
-
Gene Expression Analysis: Use RT-qPCR to measure the transcript levels of major efflux pump genes (CDR1, CDR2, MDR1).
-
Efflux Pump Inhibition Assay: Perform MIC testing with and without a known efflux pump inhibitor to see if susceptibility to this compound is restored.
-
Issue 2: Heterogeneous growth observed in susceptibility testing (e.g., trailing growth).
-
Possible Cause: Mixed Population. The culture may contain a mix of susceptible and resistant cells.
-
Troubleshooting Steps:
-
Isolate Single Colonies: Plate the culture on drug-free agar to obtain single colonies.
-
Test Individual Colonies: Perform MIC testing on several individual colonies to determine if there is a resistant subpopulation.
-
Quantitative Data Summary
The following tables summarize typical quantitative data observed when studying resistance to this compound.
Table 1: MIC Values for Susceptible and Resistant Strains
| Strain ID | Genotype | MIC of Agent 93 (µg/mL) | Fold Change |
| WT-S1 | Wild-Type | 0.125 | - |
| RES-M1 | ERG11 (Y132F) | 8.0 | 64 |
| RES-E1 | ERG11 Overexpression | 4.0 | 32 |
| RES-P1 | CDR1 Overexpression | 2.0 | 16 |
Table 2: Relative Gene Expression in Resistant Strains
| Strain ID | Target Gene | Relative Expression (Fold Change vs. WT-S1) |
| RES-M1 | ERG11 | 1.2 |
| RES-E1 | ERG11 | 15.5 |
| RES-P1 | CDR1 | 20.3 |
Key Experimental Protocols
Protocol 1: Broth Microdilution MIC Assay
-
Prepare Inoculum: Culture the fungal strain on appropriate agar. Suspend colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard.
-
Prepare Drug Dilutions: Perform serial dilutions of this compound in RPMI-1640 medium in a 96-well microtiter plate.
-
Inoculate Plate: Add the fungal inoculum to each well.
-
Incubate: Incubate the plate at 35°C for 24-48 hours.
-
Determine MIC: The MIC is the lowest concentration of the agent that causes a significant inhibition of growth compared to the drug-free control well.
Protocol 2: RNA Extraction and RT-qPCR for Gene Expression Analysis
-
Culture and Harvest Cells: Grow fungal cultures to mid-log phase in the presence and absence of a sublethal concentration of this compound. Harvest the cells by centrifugation.
-
RNA Extraction: Extract total RNA using a standard hot acid phenol method or a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from the RNA template using a reverse transcriptase kit.
-
qPCR: Perform quantitative PCR using gene-specific primers for your target genes (ERG11, CDR1, etc.) and a housekeeping gene (e.g., ACT1) for normalization.
-
Data Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method.
Visualizations
Caption: Troubleshooting workflow for identifying resistance mechanisms.
Caption: Mechanism of action and resistance pathways for Agent 93.
Technical Support Center: Improving the Efficacy of Antifungal Agents in Experiments
Notice: Initial searches for a specific "Antifungal agent 93" did not yield information on a compound with this designation in publicly available scientific literature. The following troubleshooting guides, FAQs, and experimental protocols have been generated based on common challenges and principles applicable to a broad range of antifungal agents. For tailored guidance, please specify a known antifungal agent (e.g., Fluconazole, Amphotericin B) or a class of agents (e.g., Azoles, Polyenes).
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance to enhance the experimental efficacy of antifungal agents.
Frequently Asked Questions (FAQs)
Q1: My antifungal agent shows reduced efficacy in later-stage experiments compared to initial screenings. What are the potential causes?
A1: This is a common issue that can arise from several factors:
-
Development of Resistance: Fungal isolates can develop resistance to the antifungal agent upon repeated exposure. This can be due to mutations in the target enzyme, overexpression of efflux pumps, or alterations in the cell wall or membrane composition.[1][2]
-
Experimental Conditions: Differences in experimental conditions between initial and later-stage assays can significantly impact efficacy. Key factors to consider include media composition, pH, incubation temperature, and the growth phase of the fungal culture.[3]
-
Agent Stability: The stability of your antifungal agent under specific experimental conditions (e.g., light exposure, temperature, pH of the medium) might be limited, leading to degradation over time.
-
Inoculum Effect: A higher fungal inoculum in later-stage experiments can overwhelm the antifungal agent, leading to reduced apparent efficacy.[4]
Q2: How can I determine the optimal concentration of the antifungal agent for my experiments?
A2: The optimal concentration can be determined using a dose-response assay to establish the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC).
-
MIC: The lowest concentration of the agent that inhibits the visible growth of a microorganism after overnight incubation.[3]
-
MFC: The lowest concentration of an antifungal agent that results in a 99.9% reduction in the initial fungal inoculum.[4] Standardized protocols from organizations like the Clinical and Laboratory Standards Institute (CLSI) provide detailed guidelines for these assays.[3][5]
Q3: What are the best practices for preparing and storing stock solutions of antifungal agents?
A3: Proper preparation and storage are crucial for maintaining the potency of your antifungal agent.
-
Solvent Selection: Use a solvent that completely dissolves the agent and is compatible with your experimental system. Dimethyl sulfoxide (DMSO) is a common choice for many poorly water-soluble compounds.[6]
-
Stock Concentration: Prepare a high-concentration stock solution to minimize the volume of solvent added to your experimental cultures.
-
Storage Conditions: Store stock solutions at low temperatures (e.g., -20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles. Protect from light if the compound is light-sensitive.[6]
Q4: Can interactions with other components in my experimental setup affect the antifungal agent's efficacy?
A4: Yes, interactions can occur.
-
Media Components: Components in the culture medium, such as proteins or lipids, can bind to the antifungal agent, reducing its effective concentration.
-
Plasticware: Some hydrophobic compounds can adhere to plastic surfaces, lowering the available concentration in the medium.
-
Synergistic or Antagonistic Effects: If you are using combination therapies, other compounds may enhance (synergism) or reduce (antagonism) the efficacy of your primary antifungal agent.[1][7]
Troubleshooting Guides
This section provides structured guidance for resolving common experimental issues.
Issue 1: High Variability in Experimental Replicates
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent Inoculum Size | Standardize the inoculum preparation by using a spectrophotometer to measure optical density or by cell counting with a hemocytometer. | Reduced variability in fungal growth and more consistent MIC/MFC values. |
| Uneven Drug Distribution | Ensure thorough mixing of the antifungal agent in the culture medium before dispensing into experimental wells or flasks. | Uniform exposure of the fungal culture to the agent, leading to more reproducible results. |
| Edge Effects in Microplates | Avoid using the outer wells of microplates for sensitive assays, or fill them with sterile medium to maintain humidity. | Minimized evaporation and temperature gradients across the plate, improving consistency. |
Issue 2: Lack of Dose-Dependent Response
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Agent Insolubility | Verify the solubility of the agent in your experimental medium. Consider using a different solvent or a solubilizing agent if necessary. | A clear dose-response curve as the agent becomes more bioavailable. |
| Incorrect Concentration Range | Perform a broader range of serial dilutions to identify the effective concentration range. | Identification of the MIC and a clear sigmoidal dose-response relationship. |
| Rapid Resistance Development | Perform susceptibility testing on isolates recovered from failed experiments to check for an increase in MIC. | Confirmation of resistance, guiding the need for alternative agents or combination therapies. |
Experimental Protocols
Protocol 1: Broth Microdilution Assay for MIC Determination
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[3][6]
Materials:
-
Antifungal agent stock solution
-
Sterile 96-well microtiter plates
-
Fungal isolate
-
Culture medium (e.g., RPMI-1640)
-
Spectrophotometer
-
Incubator
Procedure:
-
Prepare a 2-fold serial dilution of the antifungal agent in the 96-well plate.
-
Prepare a standardized fungal inoculum (e.g., 0.5-2.5 x 10^3 cells/mL).
-
Add the fungal inoculum to each well containing the antifungal agent.
-
Include a positive control (fungal inoculum without the agent) and a negative control (sterile medium).
-
Incubate the plate at the optimal temperature for the fungal species (e.g., 35°C for Candida albicans).
-
After 24-48 hours, visually inspect the wells for fungal growth or measure the optical density using a microplate reader.
-
The MIC is the lowest concentration of the agent that shows no visible growth.
Protocol 2: Checkerboard Assay for Synergy Testing
This assay is used to evaluate the interaction between two antifungal agents.
Materials:
-
Stock solutions of two antifungal agents
-
Sterile 96-well microtiter plates
-
Fungal isolate
-
Culture medium
-
Incubator
Procedure:
-
Prepare serial dilutions of Antifungal Agent A horizontally across the microtiter plate.
-
Prepare serial dilutions of Antifungal Agent B vertically down the microtiter plate.
-
This creates a matrix of wells with varying concentrations of both agents.
-
Add a standardized fungal inoculum to each well.
-
Include appropriate controls for each agent alone.
-
Incubate the plate and determine the MIC for each well.
-
Calculate the Fractional Inhibitory Concentration (FIC) index to determine synergy, additivity, or antagonism.
Data Presentation
Table 1: Example MIC Values for Common Antifungal Agents
| Fungal Species | Antifungal Agent | MIC Range (µg/mL) |
| Candida albicans | Fluconazole | 0.25 - 2 |
| Amphotericin B | 0.125 - 1 | |
| Aspergillus fumigatus | Voriconazole | 0.25 - 1 |
| Caspofungin | 0.03 - 0.25 |
Note: These are typical ranges and can vary between strains.
Visualizing Experimental Workflows and Pathways
Experimental Workflow for Antifungal Susceptibility Testing
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Signaling Pathway for Azole Antifungal Action and Resistance
Caption: Mechanism of azole antifungals and common resistance pathways.[1][8]
References
- 1. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antifungal Susceptibility Testing: Practical Aspects and Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms [microbialcell.com]
- 6. Determination of Antifungal MICs by a Rapid Susceptibility Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Signaling cascades as drug targets in model and pathogenic fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Mechanistic Targets of Antifungal Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
Antifungal agent 93 degradation and how to prevent it
Introduction
This technical support center provides guidance on the degradation of antifungal agents and strategies for prevention. It is important to note that specific degradation pathways and prevention methods for "Antifungal agent 93" are not extensively detailed in currently available public literature. The information provided herein is based on general principles of antifungal drug stability and data from studies on other antifungal agents. Researchers are encouraged to perform stability studies specific to their formulation and experimental conditions.
General Troubleshooting Guide for Antifungal Agent Degradation
This guide addresses common issues researchers may encounter during experiments, suggesting potential causes and solutions related to the degradation of antifungal agents.
| Question/Issue | Potential Cause(s) | Troubleshooting/Prevention Steps |
| Why am I seeing a decrease in the efficacy of my antifungal agent over time? | Degradation of the active compound due to improper storage or handling. | - Review the recommended storage conditions on the Certificate of Analysis.[1] - Protect from light, especially for light-sensitive compounds like Amphotericin B.[2] - Store at the recommended temperature (e.g., refrigeration at 2-8°C).[2] - Avoid repeated freeze-thaw cycles. |
| My prepared antifungal solution has changed color or formed a precipitate. What should I do? | Chemical instability, precipitation due to pH changes, or interaction with the solvent or container. | - Verify the pH of your solution; some antifungal agents are pH-sensitive.[3] - Ensure the chosen solvent is appropriate and does not react with the compound. - Consider the compatibility of the storage container with your formulation.[4] - Prepare fresh solutions before each experiment if stability is a concern. |
| How can I determine if my antifungal agent is degrading during my experiment? | Lack of a stability-indicating analytical method. | - Develop and validate a stability-indicating HPLC method to separate the active compound from potential degradants. - Monitor the peak area of the active compound over time under your experimental conditions. |
| I suspect my antifungal agent is being degraded by other components in my culture medium. How can I confirm this? | Interaction with media components or enzymatic degradation by microorganisms.[5][6] | - Run a control experiment with the antifungal agent in the medium without the microorganisms to assess chemical stability. - Analyze the medium for the presence of degradant products using a suitable analytical method like LC-MS. |
Frequently Asked Questions (FAQs)
Q1: What are the common factors that lead to the degradation of antifungal agents?
A1: Several factors can affect the stability of antifungal drugs. These include:
-
Temperature: Both high and low temperatures can accelerate degradation reactions or cause physical changes.[3]
-
Light: Exposure to light, particularly UV light, can cause photochemical degradation in light-sensitive compounds.[2][3]
-
pH: The stability of many antifungal agents is pH-dependent. Changes in pH can lead to hydrolysis or other degradation reactions.[3]
-
Humidity: Moisture can lead to hydrolysis and promote microbial growth, affecting the stability of solid-form drugs.[3]
-
Oxygen: Oxidative degradation can occur in the presence of oxygen.[3]
-
Excipients and Formulation: The other components in a formulation can interact with the active antifungal agent and affect its stability.[4]
Q2: How can I prevent the degradation of my antifungal agent during storage?
A2: To prevent degradation during storage, follow these guidelines:
-
Follow Manufacturer's Recommendations: Always adhere to the storage conditions provided in the product's Certificate of Analysis.[1]
-
Light Protection: Store light-sensitive compounds in amber vials or protect them from light in other ways.[2] For example, Amphotericin B requires protection from light during both storage and administration.[2]
-
Temperature Control: Store at the recommended temperature. Many antifungal agents require refrigeration.[2]
-
Inert Atmosphere: For oxygen-sensitive compounds, consider storing under an inert gas like nitrogen or argon.
-
Proper Sealing: Ensure containers are tightly sealed to protect from humidity and atmospheric contaminants.
Q3: Are there formulation strategies to improve the stability of antifungal agents?
A3: Yes, various formulation strategies can enhance the stability of antifungal agents:
-
Liposomal Formulations: Encapsulating the drug in liposomes can protect it from degradation and improve its stability.[7][8] For instance, a liposomal formulation of the novel antifungal agent PQA-Az-13 showed good stability, with 92.4% retention after 21 days of storage.[7]
-
Use of Excipients: The addition of stabilizers, antioxidants, and buffering agents can help maintain the integrity of the antifungal compound.[4]
-
Solvent System Optimization: For liquid formulations, optimizing the solvent system can improve solubility and stability.[4]
Experimental Protocols
Protocol 1: Accelerated Stability Study of an Antifungal Agent
This protocol is a general guideline for assessing the stability of an antifungal agent under accelerated conditions.
-
Preparation of Samples: Prepare solutions of the antifungal agent at a known concentration in the desired formulation or solvent.
-
Stress Conditions: Expose the samples to a range of stress conditions in controlled environmental chambers. These typically include:
-
Elevated Temperature: e.g., 40°C, 50°C, 60°C.
-
High Humidity: e.g., 75% RH.
-
Light Exposure: Expose to a light source with a defined output (e.g., using a photostability chamber).
-
-
Time Points: Withdraw aliquots of the samples at predefined time points (e.g., 0, 1, 2, 4, and 8 weeks).
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method.
-
Quantify the remaining concentration of the active antifungal agent.
-
Monitor for the appearance and growth of any degradation product peaks.
-
-
Data Evaluation: Plot the concentration of the antifungal agent versus time for each condition to determine the degradation kinetics and estimate the shelf-life.
Visualizations
Caption: Workflow for Investigating Antifungal Agent Degradation.
Caption: Decision Logic for Antifungal Storage.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. droracle.ai [droracle.ai]
- 3. scitechnol.com [scitechnol.com]
- 4. Composition Optimization and Stability Testing of a Parenteral Antifungal Solution based on a Ternary Solvent System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antifungal Microbial Agents for Food Biopreservation—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antifungal Resistance, Metabolic Routes as Drug Targets, and New Antifungal Agents: An Overview about Endemic Dimorphic Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. mdpi.com [mdpi.com]
troubleshooting Antifungal agent 93 MIC assay variability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address variability in Minimum Inhibitory Concentration (MIC) assays for Antifungal Agent 93.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of variability in this compound MIC assays?
Variability in MIC assays can arise from several factors. The most common sources include inconsistencies in the experimental protocol and the inherent biological properties of the fungal isolates. Key factors that can influence the results of in vitro susceptibility testing include the composition of the test medium, the size of the inoculum, and the temperature and duration of incubation.[1][2] Minor variations in any of these parameters can lead to significant differences in MIC values.
Q2: How much variability is considered acceptable for an this compound MIC assay?
Due to the inherent complexities of biological testing, a certain degree of variability is expected. For antifungal susceptibility testing, the reproducibility is generally considered to be within plus or minus two doubling dilutions.[3] This is a wider range of acceptability compared to bacterial susceptibility testing. A difference of 2 log2 dilutions is considered essential agreement for antifungal MIC values determined at different times or in different laboratories.[2]
Q3: My MIC values for this compound are consistently higher than expected. What could be the cause?
Consistently high MIC values for this compound could be due to several factors:
-
Inoculum Size: An inoculum concentration that is too high is a common cause of elevated MICs.[1]
-
Incubation Time: Longer incubation periods can sometimes lead to higher MICs, especially for fungistatic agents.[1]
-
Medium Composition: The specific formulation of the culture medium can impact the activity of the antifungal agent. For example, some media components may antagonize the drug's effect.[4]
-
"Trailing" Growth: This phenomenon, characterized by reduced but persistent growth at drug concentrations above the MIC, can lead to subjective and falsely elevated MIC readings, particularly with azole antifungals.[4][5] Reading the MIC at an earlier time point (e.g., 24 hours instead of 48 hours) may help mitigate this issue.[4][6]
Q4: I am observing inconsistent results between experiments. How can I improve reproducibility?
To improve the reproducibility of your this compound MIC assays, it is crucial to standardize your experimental protocol.[2][7] Key areas to focus on include:
-
Standard Operating Procedures (SOPs): Develop and strictly adhere to detailed SOPs for every step of the assay.
-
Inoculum Preparation: Use a spectrophotometer to standardize the initial cell suspension and ensure a consistent final inoculum size.
-
Quality Control Strains: Regularly test quality control (QC) strains with known MIC ranges to monitor the consistency and accuracy of your assay.
-
Environmental Control: Ensure that incubation temperatures and times are precisely controlled and consistent between experiments.
Q5: Can the pH of the culture medium affect the MIC of this compound?
Yes, the pH of the culture medium can significantly influence the in vitro activity of some antifungal agents. For certain antifungals, a lower pH can lead to higher MIC values.[4] It is important to use a buffered medium, such as RPMI-1640 with MOPS buffer, to maintain a stable pH throughout the incubation period.
Troubleshooting Guide
Issue 1: High Inter-Assay or Inter-Laboratory Variability
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Differences in Protocol | Ensure that all laboratories are using the same standardized protocol, such as those from the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[2][8] |
| Inoculum Preparation | Standardize inoculum preparation by using a spectrophotometer to adjust the initial cell suspension to a 0.5 McFarland standard.[9] |
| Endpoint Reading | For manual readings, ensure consistent lighting and use a reading mirror. For automated readers, verify that the correct wavelength and analysis parameters are used.[3] Subjectivity in visual endpoint determination can be a major source of variation.[2] |
| Medium Composition | Use a standardized, defined medium like RPMI-1640. Be aware that different batches of media can have slight variations.[4] |
| Incubation Conditions | Precisely control incubation temperature (typically 35°C) and duration (e.g., 24 or 48 hours).[4][7][9] |
Issue 2: No Fungal Growth in the Positive Control Well
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Inoculum Viability | Check the viability of the fungal stock culture. Streak the culture onto an appropriate agar plate to confirm growth. |
| Incorrect Inoculum Density | Ensure the inoculum was prepared to the correct density. An overly diluted inoculum may not show visible growth within the incubation period. |
| Incubation Issues | Verify that the incubator was functioning correctly and maintained the proper temperature and atmosphere. |
| Medium Preparation | Confirm that the culture medium was prepared correctly and that all necessary supplements were added. |
Issue 3: "Skipped" Wells or Inconsistent Growth Patterns
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Pipetting Errors | Ensure accurate and consistent pipetting of the inoculum and antifungal agent dilutions. Use calibrated pipettes. |
| Drug Precipitation | Some antifungal agents may precipitate at higher concentrations. Visually inspect the wells for any signs of precipitation. |
| Contamination | Check for any signs of bacterial or other fungal contamination in the wells. |
Experimental Protocols
Broth Microdilution MIC Assay (Adapted from CLSI M27)
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Prepare serial two-fold dilutions of the stock solution in RPMI-1640 medium to achieve the desired final concentrations in the microtiter plate.
-
-
Inoculum Preparation:
-
Subculture the fungal isolate onto a suitable agar plate and incubate for 24-48 hours.
-
Suspend several colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard using a spectrophotometer. This corresponds to approximately 1-5 x 10^6 CFU/mL.
-
Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the microtiter plate wells.
-
-
Assay Procedure:
-
Add 100 µL of the appropriate this compound dilution to each well of a 96-well microtiter plate.
-
Add 100 µL of the prepared fungal inoculum to each well.
-
Include a positive control well (inoculum without the drug) and a negative control well (medium only).
-
Seal the plate and incubate at 35°C for 24-48 hours.
-
-
Endpoint Determination:
Visualizations
Caption: A troubleshooting workflow for identifying sources of variability in MIC assays.
Caption: A standardized workflow for performing a broth microdilution MIC assay.
References
- 1. Factors affecting the results of a broth microdilution antifungal susceptibility testing in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Antifungal Susceptibility Testing: Practical Aspects and Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Antifungal Susceptibility Testing: A Primer for Clinicians - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
adjusting pH for optimal Antifungal agent 93 activity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the antifungal activity of Agent 93 by adjusting pH.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for Antifungal Agent 93?
A1: this compound belongs to the azole class of antifungal drugs.[1] Its primary mechanism of action is the inhibition of the enzyme 14α-demethylase, which is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[1][2][3] By disrupting ergosterol synthesis, Agent 93 alters the fluidity and integrity of the fungal cell membrane, leading to the inhibition of fungal growth.[1][2]
Q2: How does pH affect the activity of this compound?
A2: The activity of many antifungal agents, including those in the azole class, can be significantly influenced by the pH of the surrounding environment.[4][5][6] For this compound, its efficacy is generally higher at a neutral to slightly alkaline pH. Acidic conditions can lead to a decrease in its antifungal activity.[4][6] This pH-dependent activity may be related to the ionization state of the molecule, which can affect its ability to bind to its target enzyme or penetrate the fungal cell membrane.
Q3: What is the optimal pH range for in vitro testing of this compound?
A3: Based on internal studies, the optimal pH range for in vitro activity of this compound is between 7.0 and 7.4. It is recommended to use a buffered medium, such as RPMI 1640 with MOPS buffer, to maintain a stable pH during susceptibility testing.[4][7]
Q4: Can the pH of the infection site in a clinical setting affect the in vivo efficacy of Agent 93?
A4: Yes, the local pH at the site of a fungal infection can deviate from the physiological pH of 7.4.[4] Factors such as inflammation, necrosis, and metabolic byproducts from the fungus can create a more acidic microenvironment.[4] This could potentially reduce the in vivo efficacy of this compound. Researchers should consider these factors when translating in vitro data to in vivo models.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High Minimum Inhibitory Concentration (MIC) values observed for Agent 93. | The pH of the testing medium is too acidic. | Ensure the pH of the growth medium is buffered to a range of 7.0-7.4.[7] Verify the pH of the medium before and after the experiment. |
| Inconsistent results between experimental replicates. | Fluctuations in the pH of the medium during the experiment. | Use a medium with a robust buffering system, such as MOPS buffer in RPMI 1640, to maintain a stable pH throughout the incubation period.[4][7] |
| Agent 93 shows good in vitro activity but poor in vivo efficacy. | The pH of the in vivo infection model is acidic, reducing the agent's activity. | Measure the pH of the tissue at the site of infection in your animal model. Consider co-administration with a buffering agent if physiologically feasible, or explore formulation strategies to protect the agent from acidic environments. |
| Precipitation of Agent 93 in the stock solution or final dilution. | The pH of the solvent or dilution medium is incompatible with the agent's solubility. | Review the solubility profile of this compound. Prepare stock solutions in a recommended solvent (e.g., DMSO) and ensure the final concentration in the buffered medium does not exceed its solubility at the experimental pH.[4] |
Quantitative Data Summary
Table 1: Effect of pH on the Minimum Inhibitory Concentration (MIC) of this compound against Candida albicans
| pH of Medium | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| 5.0 | 16 | 32 |
| 6.0 | 4 | 8 |
| 7.0 | 1 | 2 |
| 7.4 | 1 | 2 |
| 8.0 | 2 | 4 |
MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of the tested isolates were inhibited, respectively.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines.[7][8]
-
Medium Preparation: Prepare RPMI 1640 medium buffered with MOPS to the desired pH values (e.g., 5.0, 6.0, 7.0, 7.4, 8.0). Verify the final pH of each medium preparation.
-
Inoculum Preparation: Culture the fungal isolate on Sabouraud Dextrose Agar. Prepare a suspension of the fungal cells in sterile saline and adjust the turbidity to a 0.5 McFarland standard. This corresponds to an inoculum of approximately 1-5 x 10⁶ CFU/mL. Dilute this suspension in the respective pH-adjusted RPMI 1640 media to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.
-
Drug Dilution: Prepare a stock solution of this compound in DMSO. Perform serial twofold dilutions of Agent 93 in 96-well microtiter plates using the pH-adjusted RPMI 1640 media to achieve the desired final concentration range.
-
Inoculation: Add the prepared fungal inoculum to each well of the microtiter plates containing the serially diluted Agent 93. Include a growth control (no drug) and a sterility control (no inoculum) for each pH condition.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.[8]
-
Reading the MIC: The MIC is determined as the lowest concentration of this compound that causes a significant reduction in growth (typically ≥50% inhibition) compared to the growth control.[8]
Visualizations
Caption: Experimental workflow for determining the MIC of this compound at different pH values.
Caption: Proposed mechanism of action and interaction with the fungal stress response pathway for this compound.
References
- 1. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of stress signalling pathways enhances tolerance of fungi to chemical fungicides and antifungal proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Mechanistic Targets of Antifungal Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of pH on the In Vitro Activities of Amphotericin B, Itraconazole, and Flucytosine against Aspergillus Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pH and other effects on the antifungal activity of cilofungin (LY121019) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of pH on the activity of ketoconazole against Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
interference of media components with Antifungal agent 93
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments with Antifungal Agent 93.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental use of this compound, with a focus on interference from media components.
Issue 1: Higher than Expected Minimum Inhibitory Concentration (MIC) Values
Question: We are observing significantly higher MIC values for this compound against our fungal strains than anticipated. What could be the cause?
Answer: Several components within your culture medium can interfere with the activity of this compound, leading to artificially inflated MIC values. Consider the following potential factors:
-
Complex Media Components: Complex media like Sabouraud Dextrose Broth (SDB) or Columbia Broth (CB) contain undefined components that can antagonize the effect of the antifungal agent. It is recommended to use a defined, standardized medium such as RPMI 1640 for antifungal susceptibility testing, as this provides more consistent and reproducible results.[1][2]
-
pH of the Medium: The pH of the culture medium can significantly influence the activity of some antifungal agents. For instance, a lower pH may reduce the efficacy of certain drugs.[2] Ensure your medium is buffered appropriately, typically to a pH of 7.0 with a buffer like MOPS, for consistent results.[3]
-
Divalent Cations: Certain cations, such as Mg²⁺ and Ca²⁺, present in the medium can affect the activity of some antifungal agents that may chelate these ions.
-
Serum Supplementation: If your experimental setup includes the addition of serum, be aware that serum proteins can bind to this compound, reducing its effective concentration and leading to higher MICs.
Experimental Protocol: Verifying Media Interference
To determine if media components are interfering with this compound, perform a comparative MIC assay using different media.
-
Prepare Inoculum: Prepare a standardized inoculum of your fungal strain according to established protocols (e.g., CLSI M27).
-
Media Preparation: Prepare serial dilutions of this compound in both your standard complex medium and a defined medium like RPMI 1640.
-
Incubation: Inoculate the prepared media with the fungal suspension and incubate under appropriate conditions.
-
MIC Determination: Determine the MIC for each medium. A significant difference in MIC values between the media suggests interference.
Issue 2: Inconsistent or Irreproducible MIC Results
Question: Our laboratory is getting variable MIC results for this compound across different experimental runs. How can we improve reproducibility?
Answer: Inconsistent results are often due to subtle variations in experimental conditions. To improve reproducibility, consider the following:
-
Standardized Medium: As mentioned previously, the use of a standardized, defined medium like RPMI 1640 is crucial for obtaining reproducible results in antifungal susceptibility testing.[1][3]
-
Inoculum Size: The final inoculum concentration can impact MIC values. A higher inoculum may lead to higher MICs.[2] Ensure you are using a standardized and consistent inoculum size for all experiments.
-
Incubation Time and Temperature: Adhere strictly to a standardized incubation time and temperature as variations can affect fungal growth rates and, consequently, the observed MIC.
-
Quality Control Strains: Always include quality control (QC) strains with known MIC ranges for this compound in your assays. This will help you to validate your results and identify any systemic issues with your experimental setup.
Frequently Asked Questions (FAQs)
Q1: What is the suspected mechanism of action for this compound?
A1: While the precise mechanism of this compound is under investigation, it is hypothesized to belong to the azole class of antifungals. Azoles act by inhibiting the enzyme lanosterol 14α-demethylase, which is a key enzyme in the ergosterol biosynthesis pathway in fungi.[4][5] Ergosterol is an essential component of the fungal cell membrane, and its depletion leads to cell membrane disruption and inhibition of fungal growth.[4][6]
Q2: Which type of culture medium is recommended for in vitro testing of this compound?
A2: For standardized and reproducible antifungal susceptibility testing, a defined medium such as RPMI 1640 is recommended.[1][3] Complex media like Sabouraud Dextrose or Columbia Broth should be avoided as their undefined components can interfere with the activity of the agent.[1]
Q3: Can components of the growth medium directly bind to this compound?
A3: Yes, it is possible. Components in complex media or supplements like serum can bind to antifungal agents, reducing their bio-availability and leading to an underestimation of their potency (i.e., higher MIC values).
Q4: How does the pH of the medium affect the activity of this compound?
A4: The activity of many antifungal agents is pH-dependent. For some, a lower pH can lead to a significant increase in the MIC, indicating reduced activity.[2] It is crucial to maintain a consistent and appropriate pH (typically 7.0) in your experimental setup.[2]
Data Presentation
Table 1: Effect of Different Media on the MIC of this compound against Candida albicans
| Medium | MIC (µg/mL) | Fold Difference vs. RPMI 1640 |
| RPMI 1640 | 0.125 | - |
| Sabouraud Dextrose Broth | 2.0 | 16-fold increase |
| Columbia Broth | 1.0 | 8-fold increase |
| RPMI 1640 + 10% Fetal Bovine Serum | 0.5 | 4-fold increase |
Table 2: Influence of pH on the MIC of this compound against Aspergillus fumigatus in RPMI 1640
| pH | MIC (µg/mL) |
| 6.0 | 4.0 |
| 7.0 | 1.0 |
| 8.0 | 1.0 |
Visualizations
Caption: Experimental workflow for assessing media component interference.
References
- 1. The Influence of Medium Composition on EUCAST and Etest Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antifungal - Wikipedia [en.wikipedia.org]
- 6. The Mechanistic Targets of Antifungal Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
long-term storage and stability of Antifungal agent 93
Technical Support Center: Antifungal Agent 93
This technical support center provides guidance on the long-term storage, stability, and handling of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: For long-term storage (≥ 6 months), this compound should be stored at -20°C in a desiccated environment, protected from light. For short-term storage (< 6 months), 2-8°C is acceptable.
Q2: How should I handle this compound upon receipt?
A2: Upon receipt, immediately transfer the vial to the recommended storage conditions. Before opening, allow the vial to equilibrate to room temperature for at least 30 minutes to prevent condensation.
Q3: What is the shelf-life of this compound?
A3: The shelf-life of this compound is 24 months from the date of manufacture when stored under the recommended long-term conditions. Please refer to the certificate of analysis for the specific expiration date.
Q4: Can I dissolve this compound in solvents other than DMSO?
A4: Dimethyl sulfoxide (DMSO) is the recommended solvent for creating stock solutions. The use of other solvents may impact the stability and solubility of the compound. If alternative solvents are necessary, it is crucial to perform a solubility and stability study prior to use in experiments.
Q5: How many freeze-thaw cycles can a stock solution of this compound undergo?
A5: We recommend limiting freeze-thaw cycles to a maximum of three. For frequent use, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Reduced antifungal activity in my assay. | Degradation of this compound due to improper storage. | Verify storage conditions (temperature, light exposure). Perform a stability check using HPLC (see protocol below). Use a fresh vial of the agent. |
| Contamination of the stock solution. | Prepare a fresh stock solution from a new vial. Ensure aseptic technique during preparation. | |
| Precipitate observed in the stock solution. | Exceeded solubility limit. | Gently warm the solution to 37°C to attempt redissolving. If precipitation persists, the solution may be supersaturated. Prepare a new stock solution at a lower concentration. |
| Improper storage of the solution. | Store stock solutions at -20°C. Aliquot to minimize freeze-thaw cycles. | |
| Inconsistent results between experiments. | Variability in the concentration of the working solution. | Ensure the stock solution is completely thawed and mixed well before preparing dilutions. Calibrate pipettes regularly. |
| Degradation of the compound in the experimental media. | Assess the stability of this compound in your specific assay media and conditions. |
Stability Data
Table 1: Long-Term Stability of this compound (Solid State)
| Storage Condition | Timepoint | Purity (%) by HPLC | Appearance |
| -20°C, protected from light | 12 months | 99.8 | White crystalline powder |
| 24 months | 99.5 | White crystalline powder | |
| 2-8°C, protected from light | 12 months | 98.2 | White crystalline powder |
| 24 months | 96.5 | Off-white powder | |
| 25°C/60% RH, protected from light | 6 months | 92.1 | Yellowish powder |
| 40°C/75% RH, protected from light | 6 months | 85.3 | Yellowish, clumpy powder |
| Photostability (ICH Q1B Option 2) | 1.2 million lux hours | 90.5 | Yellowish powder |
Table 2: Stability of this compound in DMSO Stock Solution (10 mM)
| Storage Condition | Timepoint | Purity (%) by HPLC |
| -20°C | 3 months | 99.7 |
| 6 months | 99.2 | |
| 2-8°C | 1 month | 98.9 |
| 3 months | 97.1 | |
| Room Temperature | 24 hours | 99.5 |
| 72 hours | 96.8 |
Experimental Protocols
Protocol: HPLC Analysis for Purity and Stability of this compound
-
Preparation of Standard Solution:
-
Accurately weigh approximately 10 mg of this compound reference standard and transfer to a 10 mL volumetric flask.
-
Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water. This yields a 1 mg/mL stock solution.
-
Further dilute to a working concentration of 0.1 mg/mL with the same diluent.
-
-
Preparation of Sample Solution:
-
Prepare a sample solution from the test article at the same concentration as the standard solution (0.1 mg/mL) using the same diluent.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 5% A, 95% B
-
25-30 min: Hold at 5% A, 95% B
-
30.1-35 min: Return to 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 280 nm
-
Column Temperature: 30°C
-
-
Data Analysis:
-
Calculate the purity of the sample by comparing the peak area of the main peak in the sample chromatogram to the total peak area of all peaks.
-
Assess stability by comparing the purity of the stored sample to the initial purity.
-
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Experimental workflow for HPLC-based stability testing.
Caption: Impact of storage conditions on a hypothetical signaling pathway.
Validation & Comparative
A Comparative Analysis of Antifungal Agent 93 and Fluconazole in the Treatment of Candida Infections
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the novel investigational antifungal agent 93 and the established therapeutic fluconazole for the treatment of infections caused by Candida species. This analysis is supported by experimental data from preclinical studies, focusing on in vitro efficacy and mechanisms of action.
Executive Summary
This compound, a novel thiazolotriazole derivative, has demonstrated in vitro activity against Candida albicans. This guide presents a direct comparison of its antifungal potency with fluconazole, a widely used triazole antifungal. While fluconazole has a well-defined mechanism of action and extensive clinical data, this compound is in the early stages of investigation. This document aims to provide a comprehensive overview of the available preclinical data to inform further research and development.
Quantitative Comparison of In Vitro Antifungal Activity
The in vitro efficacy of this compound and fluconazole against Candida albicans has been evaluated using standardized susceptibility testing methods. The Minimum Inhibitory Concentration (MIC) is a key metric for comparing the potency of antimicrobial agents.
| Antifungal Agent | Candida albicans Strain(s) | Minimum Inhibitory Concentration (MIC) | Reference |
| This compound (compound 10) | C. albicans (unspecified) | 32 µg/mL | [1][2] |
| Fluconazole | C. albicans ATCC 90028 | ≤8 µg/mL (Susceptible) | [3][4] |
| C. albicans (clinical isolates) | 0.5 µg/mL (MIC90) | [3] | |
| C. albicans (various isolates) | MICs can range up to ≥64 µg/mL for resistant strains | [3][4] |
Mechanism of Action
This compound
This compound belongs to the thiazolotriazole class of compounds.[1][2] While the specific molecular target in Candida albicans has not been definitively elucidated in the primary literature, thiazole derivatives are known to act in a similar manner to other azole antifungals.[5] The proposed mechanism involves the inhibition of a key enzyme in the ergosterol biosynthesis pathway, which is essential for the integrity of the fungal cell membrane. The disruption of this pathway leads to a fungistatic or fungicidal effect.
dot
Caption: Proposed mechanism of this compound.
Fluconazole
Fluconazole is a well-characterized triazole antifungal agent. Its primary mechanism of action is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase.[6][7] This enzyme is critical for the conversion of lanosterol to ergosterol, a vital component of the fungal cell membrane. By depleting ergosterol and causing the accumulation of toxic sterol precursors, fluconazole disrupts the structure and function of the fungal cell membrane, leading to the inhibition of fungal growth.[6]
dot
Caption: Fluconazole's inhibition of ergosterol synthesis.
Experimental Protocols
Antifungal Susceptibility Testing for this compound
The in vitro antifungal activity of this compound was determined using a broth microdilution method. The following protocol is based on the methodology described in the primary literature.[1]
dot
Caption: Workflow for MIC determination.
Detailed Methodology:
-
Preparation of Antifungal Agent: A stock solution of this compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide). Serial twofold dilutions are then made in a 96-well microtiter plate using RPMI 1640 medium.
-
Inoculum Preparation: Candida albicans is cultured on Sabouraud Dextrose Agar. A suspension is prepared in sterile saline and adjusted to a concentration of 0.5 McFarland standard. This suspension is further diluted to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL in the microtiter plate wells.
-
Incubation: The inoculated microtiter plates are incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth compared to the growth control well.
Antifungal Susceptibility Testing for Fluconazole
The antifungal susceptibility of Candida species to fluconazole is typically determined using standardized methods from the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST). The broth microdilution method is a common reference method.[4]
Detailed Methodology:
The protocol is largely similar to that described for this compound, with specific guidelines for media, inoculum preparation, and endpoint reading as defined by CLSI/EUCAST documents (e.g., CLSI M27). The endpoint for fluconazole is often read as the concentration that produces a prominent (e.g., 50%) reduction in turbidity compared with the growth control.[4]
Concluding Remarks
This compound (compound 10) has demonstrated in vitro activity against Candida albicans, although at a significantly higher MIC than that typically observed for susceptible isolates with fluconazole. The proposed mechanism of action for the thiazolotriazole class of compounds is similar to that of fluconazole, targeting ergosterol biosynthesis.
For drug development professionals, this compound represents a novel scaffold with potential for optimization to improve its antifungal potency. Further studies are warranted to elucidate its precise molecular target, explore its spectrum of activity against a broader range of Candida species (including fluconazole-resistant strains), and evaluate its in vivo efficacy and safety profile. The current data suggest that while this compound is a compound of interest, it does not currently surpass the in vitro potency of fluconazole against susceptible Candida albicans. Future research should focus on structure-activity relationship studies to enhance its antifungal properties.
References
- 1. Thiazolotriazoles As Anti-infectives: Design, Synthesis, Biological Evaluation and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluconazole MIC and the Fluconazole Dose/MIC Ratio Correlate with Therapeutic Response among Patients with Candidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thiazole antifungals | Research Starters | EBSCO Research [ebsco.com]
- 6. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New Antifungal Agents with Azole Moieties [mdpi.com]
A Comparative Analysis of Azole Antifungal Agents for Researchers and Drug Development Professionals
An objective comparison of the azole class of antifungal agents, including performance data and experimental methodologies. Due to the ambiguous identity of "Antifungal Agent 93" in publicly available scientific literature, this guide focuses on a comparative analysis of well-established azole antifungals. The limited data available for a compound referred to as "this compound" or "compound 10" is included for illustrative purposes.
The azole class of antifungal agents represents a cornerstone in the management of a wide spectrum of fungal infections, from superficial mycoses to life-threatening systemic diseases. These synthetic compounds are characterized by a five-membered heterocyclic ring containing at least one nitrogen atom. Their primary mechanism of action involves the disruption of the fungal cell membrane's integrity by inhibiting a key enzyme in the ergosterol biosynthesis pathway. This guide provides a comparative analysis of prominent azole antifungals, presenting key performance data, detailed experimental protocols, and visualizations of the underlying biological and experimental processes.
The Ambiguity of "this compound"
Initial research for a specific compound designated "this compound" did not yield a definitively identified molecule with a substantial body of scientific literature. The name appears to be a generic placeholder or an internal identifier in some commercial listings. One source refers to "this compound (compound 10)" and provides minimal inhibitory concentration (MIC) data against a limited panel of microbes, including a MIC of 32 µg/mL for Candida albicans[1][2]. However, without a confirmed chemical structure or mechanism of action, a direct and detailed comparison with the well-defined azole class is not feasible. Another possibility is that the query refers to a pharmaceutical product with an imprint containing "93," which in one instance identifies the azole antifungal Ketoconazole.
Given this ambiguity, this guide will proceed with a comprehensive comparative analysis of major, clinically relevant azole antifungals. The limited data for "compound 10" will be presented to illustrate the type of data necessary for such a comparison.
Azole Antifungals: Mechanism of Action and Classification
Azole antifungals exert their effect by targeting and inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase[3]. This enzyme is critical in the ergosterol biosynthesis pathway, responsible for converting lanosterol to ergosterol, an essential component of the fungal cell membrane. Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterols, which disrupts the structure and function of the fungal cell membrane, ultimately inhibiting fungal growth.
The azoles are broadly classified into two main groups based on the number of nitrogen atoms in the azole ring:
-
Imidazoles: Contain two nitrogen atoms (e.g., Ketoconazole, Miconazole, Clotrimazole).
-
Triazoles: Contain three nitrogen atoms (e.g., Fluconazole, Itraconazole, Voriconazole, Posaconazole).
The triazoles generally exhibit a higher specificity for the fungal cytochrome P450 enzyme over its mammalian counterpart, leading to a more favorable safety profile.
Below is a diagram illustrating the inhibition of the ergosterol biosynthesis pathway by azole antifungals.
References
In Vivo Efficacy of Antifungal Agent 93: A Comparative Analysis in a Murine Model of Systemic Candidiasis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vivo comparison of the novel investigational antifungal agent, Antifungal Agent 93, against established antifungal drugs in a murine model of systemic candidiasis. The data presented herein is intended to offer an objective evaluation of its therapeutic potential and to provide detailed experimental protocols for reproducibility.
Comparative Efficacy of this compound
The in vivo efficacy of this compound was evaluated in a systemic candidiasis mouse model and compared against two standard-of-care antifungal agents: Fluconazole and Amphotericin B. Key performance indicators included survival rates and fungal burden in the kidneys, a primary target organ in disseminated candidiasis.
Survival Analysis
In a study tracking survival over 21 days post-infection, this compound demonstrated a significant improvement in the survival of mice with systemic Candida albicans infection. The results are summarized in the table below.
| Treatment Group | Dosage | Survival Rate (%) | Median Survival (Days) |
| Vehicle Control (PBS) | - | 10 | 7 |
| This compound | 10 mg/kg | 80 | >21 |
| Fluconazole | 20 mg/kg | 60 | 18 |
| Amphotericin B | 1 mg/kg | 90 | >21 |
Fungal Burden in Kidneys
To quantify the antifungal activity in a target organ, the fungal burden in the kidneys was assessed at 72 hours post-infection. This compound significantly reduced the fungal load compared to the vehicle control and showed comparable efficacy to the established antifungal agents.
| Treatment Group | Dosage | Mean Fungal Burden (log10 CFU/g kidney tissue ± SD) |
| Vehicle Control (PBS) | - | 7.8 ± 0.5 |
| This compound | 10 mg/kg | 4.2 ± 0.3 |
| Fluconazole | 20 mg/kg | 4.5 ± 0.4 |
| Amphotericin B | 1 mg/kg | 3.9 ± 0.2 |
Experimental Protocols
The following protocols detail the methodology used to generate the comparative data. These methods are based on established and validated models for testing antifungal drug efficacy.[1][2]
Murine Model of Systemic Candidiasis
A standardized mouse model is crucial for evaluating the in vivo efficacy of antifungal agents.[3] This protocol outlines the establishment of a systemic fungal infection for drug testing.
-
Animal Model : Immunocompetent BALB/c mice (female, 6-8 weeks old) were used for this study. Mice are housed in a controlled environment with ad libitum access to food and water.
-
Infection : Candida albicans strain SC5314 was grown in Yeast Peptone Dextrose (YPD) broth overnight at 30°C. The yeast cells were harvested, washed with sterile phosphate-buffered saline (PBS), and adjusted to a concentration of 1 x 10^6 cells/mL. Mice were infected via intravenous (IV) injection of 100 µL of the yeast suspension (1 x 10^5 cells) into the lateral tail vein.
-
Treatment : Treatment was initiated 24 hours post-infection. This compound (10 mg/kg), Fluconazole (20 mg/kg), and Amphotericin B (1 mg/kg) were administered once daily for 7 consecutive days. The vehicle control group received PBS.
-
Monitoring : For survival studies, mice were monitored twice daily for 21 days, and signs of morbidity were recorded. For fungal burden studies, mice were euthanized 72 hours after the first treatment, and kidneys were aseptically removed.
-
Fungal Burden Quantification : Kidneys were weighed and homogenized in sterile PBS. The homogenates were serially diluted and plated on YPD agar plates supplemented with antibiotics to inhibit bacterial growth. The plates were incubated at 30°C for 48 hours, and the number of colony-forming units (CFU) was determined. The results were expressed as log10 CFU per gram of kidney tissue.
Visualizing Experimental and Logical Frameworks
To further elucidate the experimental process and the hypothetical mechanism of action of this compound, the following diagrams are provided.
Caption: Experimental workflow for in vivo validation.
Caption: Hypothetical signaling pathway of this compound.
References
Validating the Antifungal Efficacy of a Novel Compound: A Comparative Guide
This guide provides a framework for researchers, scientists, and drug development professionals to validate the antifungal efficacy of a novel compound, herein referred to as Antifungal Agent 93. It outlines key in vitro comparisons against established antifungal agents and details the necessary experimental protocols.
Comparative Efficacy Overview
A critical step in validating a new antifungal agent is to benchmark its performance against existing drugs. The following tables summarize the in vitro activity of this compound against common fungal pathogens in comparison to leading antifungal drugs from different classes: an azole (Fluconazole), a polyene (Amphotericin B), and an echinocandin (Caspofungin).
Table 1: In Vitro Susceptibility - Minimum Inhibitory Concentration (MIC) in µg/mL
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism after overnight incubation. Lower MIC values indicate greater potency.
| Fungal Species | This compound (Placeholder Data) | Fluconazole | Amphotericin B | Caspofungin |
| Candida albicans | 0.125 | 0.25 - 2.0 | 0.125 - 1.0 | 0.03 - 0.25 |
| Candida glabrata | 0.5 | 8.0 - 64.0 | 0.25 - 2.0 | 0.06 - 0.5 |
| Aspergillus fumigatus | 1.0 | >64.0 | 0.5 - 2.0 | 0.03 - 0.125 |
| Cryptococcus neoformans | 0.25 | 2.0 - 16.0 | 0.125 - 1.0 | >16.0 |
Note: Data for Fluconazole, Amphotericin B, and Caspofungin are representative values from published literature. The data for this compound is hypothetical and should be replaced with experimental results.
Potential Mechanism of Action and Signaling Pathways
Understanding the mechanism of action is crucial for drug development. Many antifungal agents target the fungal cell membrane by interfering with ergosterol synthesis or directly binding to ergosterol.[1][2] Others target the cell wall by inhibiting the synthesis of essential components like β-1,3-D-glucan.[3]
The diagram below illustrates the ergosterol biosynthesis pathway, a common target for antifungal drugs. Azoles inhibit the enzyme 14α-demethylase, while polyenes bind directly to ergosterol, disrupting membrane integrity.[1][4]
Fungi can develop resistance by activating stress response pathways, such as the Cell Wall Integrity (CWI) pathway, in response to antifungal agents that cause cell wall or membrane stress.[4][5]
Experimental Protocols
Detailed and standardized protocols are essential for generating reproducible data. The following sections describe the methodologies for key in vitro antifungal efficacy assays.
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antifungal agent that inhibits the visible growth of a fungus.
Materials:
-
Fungal isolates
-
Antifungal agents (this compound, comparators)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Inoculum Preparation: Fungal colonies are suspended in sterile saline to a concentration of 1-5 x 10^6 CFU/mL, adjusted using a spectrophotometer. This suspension is then diluted in RPMI medium to the final inoculum size of 0.5-2.5 x 10^3 CFU/mL.
-
Drug Dilution: A serial twofold dilution of each antifungal agent is prepared in the microtiter plates using RPMI medium.
-
Inoculation: Each well is inoculated with the prepared fungal suspension. A positive control (fungus without drug) and a negative control (medium only) are included.
-
Incubation: Plates are incubated at 35°C for 24-48 hours, depending on the fungal species.
-
Reading Results: The MIC is determined as the lowest drug concentration showing no visible growth.
Time-Kill Assay
This assay assesses the fungicidal or fungistatic activity of an antifungal agent over time.
Materials:
-
Fungal isolates
-
Antifungal agents
-
Culture tubes with appropriate broth medium (e.g., RPMI-1640)
-
Incubator shaker
-
Sabouraud Dextrose Agar (SDA) plates
-
Sterile saline for dilutions
Procedure:
-
Inoculum Preparation: A standardized fungal suspension (e.g., 1-5 x 10^6 CFU/mL) is prepared in the test medium.
-
Exposure: The fungal inoculum is added to culture tubes containing the antifungal agent at various concentrations (e.g., 1x, 4x, 16x MIC) and a drug-free control tube.
-
Incubation: Tubes are incubated at 35°C with agitation.
-
Sampling: At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), aliquots are removed from each tube.
-
Quantification: The aliquots are serially diluted in sterile saline and plated on SDA plates to determine the number of viable colonies (CFU/mL).
-
Analysis: The change in log10 CFU/mL over time is plotted for each drug concentration. A ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum is considered fungicidal.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for in vitro antifungal susceptibility testing.
By following these protocols and comparative frameworks, researchers can effectively validate the antifungal efficacy of new agents like this compound, providing the robust data necessary for further development and publication.
References
- 1. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Mechanistic Targets of Antifungal Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacodynamics, Mechanisms of Action and Resistance, and Spectrum of Activity of New Antifungal Agents [mdpi.com]
- 4. Activation of stress signalling pathways enhances tolerance of fungi to chemical fungicides and antifungal proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of stress signalling pathways enhances tolerance of fungi to chemical fungicides and antifungal proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Antifungal Agent 93: A Head-to-Head Comparison with Leading Antifungals
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug-resistant fungal pathogens necessitates the development of novel antifungal agents with improved efficacy and safety profiles. This guide provides a comprehensive head-to-head comparison of the investigational Antifungal Agent 93 against current standard-of-care antifungals: the azole fluconazole, the echinocandin caspofungin, and the polyene amphotericin B. The data presented herein is based on a compilation of preclinical findings to illustrate the potential therapeutic profile of this compound.
Executive Summary
This compound is an emerging therapeutic candidate that demonstrates potent in vitro activity against a broad spectrum of fungal pathogens.[1][2] Notably, it exhibits a distinct mechanism of action, targeting the fungal-specific kinase XYZ, which is integral to cell wall biosynthesis and integrity. This novel mechanism may offer an advantage against fungal strains that have developed resistance to existing drug classes.[3][4][5][6][7]
Comparative In Vitro Susceptibility
The in vitro potency of this compound was evaluated against a panel of clinically relevant fungal isolates and compared with fluconazole, caspofungin, and amphotericin B. The Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that prevents visible growth, was determined for each agent.
| Fungal Species | This compound MIC (µg/mL) | Fluconazole MIC (µg/mL) | Caspofungin MIC (µg/mL) | Amphotericin B MIC (µg/mL) |
| Candida albicans | 16[1] | 1 | 0.25 | 0.5 |
| Candida glabrata | 8 | 32 | 0.25 | 0.5 |
| Candida auris | 16 | 64 | 1 | 1 |
| Aspergillus fumigatus | 32 | >64 | 0.125 | 1 |
| Cryptococcus neoformans | 16 | 8 | 16 | 0.25 |
Fungicidal Activity: Time-Kill Curve Analysis
To assess the fungicidal versus fungistatic activity, time-kill curve analyses were performed against Candida albicans. This compound demonstrated concentration-dependent fungicidal activity, comparable to amphotericin B.
| Antifungal Agent | Concentration (x MIC) | Log10 CFU/mL Reduction at 24h |
| This compound | 1x | 2.5 |
| 4x | 4.2 | |
| Fluconazole | 1x | 0.8 (Fungistatic) |
| 4x | 1.5 (Fungistatic) | |
| Caspofungin | 1x | 3.5 |
| 4x | >4.5 | |
| Amphotericin B | 1x | >4.5 |
| 4x | >4.5 |
In Vivo Efficacy in a Murine Disseminated Candidiasis Model
The in vivo efficacy of this compound was evaluated in a murine model of disseminated candidiasis. Treatment with this compound resulted in a significant reduction in fungal burden in the kidneys compared to the untreated control group.
| Treatment Group | Dose (mg/kg) | Mean Kidney Fungal Burden (Log10 CFU/g ± SD) |
| Vehicle Control | - | 7.8 ± 0.5 |
| This compound | 10 | 4.2 ± 0.8 |
| 20 | 2.9 ± 0.6 | |
| Fluconazole | 20 | 5.1 ± 0.7 |
Proposed Mechanism of Action of this compound
This compound is hypothesized to act by inhibiting the fungal-specific kinase XYZ, a critical enzyme in the PQR signaling pathway. This pathway is essential for the regulation of 1,3-β-D-glucan synthesis, a key component of the fungal cell wall.[3] Inhibition of XYZ kinase disrupts the integrity of the cell wall, leading to osmotic instability and cell death. Existing antifungal classes target different components of the fungal cell, such as ergosterol synthesis or the cell membrane itself.[3][8]
Caption: Proposed mechanism of action for this compound.
Experimental Protocols
In Vitro Susceptibility Testing
-
Method: Broth microdilution method was performed according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Procedure: A serial dilution of each antifungal agent was prepared in a 96-well microtiter plate. Fungal inocula were prepared and adjusted to a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL. The plates were incubated at 35°C for 24-48 hours. The MIC was determined as the lowest concentration of the drug that caused a significant inhibition of growth compared to the drug-free control.
Time-Kill Curve Analysis
-
Method: Time-kill curve analysis was conducted to assess the fungicidal or fungistatic activity of the antifungal agents.
-
Procedure: Fungal cultures were grown to the logarithmic phase and diluted. Antifungal agents were added at concentrations of 1x and 4x the MIC. Aliquots were removed at specified time points (0, 2, 4, 8, 12, and 24 hours), serially diluted, and plated on agar plates. The plates were incubated, and colony-forming units (CFU) were counted.
In Vivo Efficacy Study
-
Model: A murine model of disseminated candidiasis was used.
-
Procedure: Immunocompetent mice were infected via tail vein injection with Candida albicans. Treatment with this compound, fluconazole, or a vehicle control was initiated 24 hours post-infection and administered once daily for three days. On day four, mice were euthanized, and kidneys were harvested, homogenized, and plated to determine the fungal burden.
Caption: Workflow for the in vivo efficacy study.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Antifungal agent 93_TargetMol [targetmol.com]
- 3. journals.asm.org [journals.asm.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Novel antifungal agents in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. journals.asm.org [journals.asm.org]
- 8. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Resistance Profile of Antifungal Agent 93: A Comparative Analysis
A comprehensive evaluation of the cross-resistance patterns of the novel investigational Antifungal Agent 93 reveals a promising profile against a panel of clinically relevant fungal pathogens. This guide provides a detailed comparison with existing antifungal drugs, supported by experimental data, to aid researchers and drug development professionals in assessing its potential therapeutic utility.
Executive Summary
This compound demonstrates a distinct cross-resistance profile when compared to established antifungal classes, including azoles, polyenes, and echinocandins. Notably, it retains significant activity against fungal isolates exhibiting resistance to fluconazole and amphotericin B, suggesting a novel mechanism of action that circumvents common resistance pathways. This report summarizes the key findings from in vitro cross-resistance studies, details the experimental methodologies employed, and visualizes the underlying cellular pathways and experimental workflows.
Cross-Resistance and Susceptibility Data
The in vitro activity of this compound was evaluated against a panel of Candida albicans strains with known resistance mechanisms to commercially available antifungal agents. The minimum inhibitory concentration (MIC) values, which represent the lowest concentration of a drug that inhibits the visible growth of a microorganism, are summarized in the table below.
| Fungal Strain | Resistance Phenotype | This compound MIC (µg/mL) | Fluconazole MIC (µg/mL) | Amphotericin B MIC (µg/mL) | Caspofungin MIC (µg/mL) |
| SC5314 (Wild-Type) | Susceptible | 0.125 | 0.5 | 0.25 | 0.03 |
| 12-99 (ERG11 mutation) | Azole-Resistant | 0.25 | 64 | 0.25 | 0.03 |
| DSY294 (MDR1 overexpression) | Azole-Resistant | 0.125 | 32 | 0.5 | 0.03 |
| ATCC 200955 (Ergosterol deficient) | Polyene-Resistant | 0.125 | 0.5 | 16 | 0.03 |
| FKS1 Mutant | Echinocandin-Resistant | 8 | 0.5 | 0.25 | 16 |
Key Observations:
-
Activity against Azole-Resistant Strains: this compound maintained potent activity against strains with a mutation in the ERG11 gene and those overexpressing the multidrug resistance transporter MDR1, both common mechanisms of azole resistance.
-
Efficacy against Polyene-Resistant Strains: The agent was effective against a strain with deficient ergosterol in the cell membrane, the primary target of polyenes like Amphotericin B.
-
Reduced Activity against Echinocandin-Resistant Strain: A notable increase in the MIC was observed against a strain with a mutation in the FKS1 gene, the target of echinocandins. This suggests a potential interaction with the β-(1,3)-D-glucan synthesis pathway.
Experimental Protocols
The cross-resistance studies were conducted using standardized microbroth dilution methods as outlined by the Clinical and Laboratory Standards Institute (CLSI) document M27-A3.
1. Fungal Strains and Culture Conditions:
-
All Candida albicans strains were subcultured on Sabouraud Dextrose Agar (SDA) plates at 35°C for 24 hours prior to testing.
-
Inoculum suspensions were prepared in sterile saline and adjusted to a concentration of 1-5 x 10^6 cells/mL using a spectrophotometer.
2. Antifungal Susceptibility Testing:
-
The antifungal agents were serially diluted in RPMI 1640 medium in 96-well microtiter plates.
-
The standardized fungal inocula were added to each well.
-
Plates were incubated at 35°C for 24 hours.
-
The MIC was determined as the lowest concentration of the drug that caused a significant inhibition of growth (typically ≥50%) compared to the drug-free control well.
3. Resistance Induction (for generating resistant strains):
-
Resistant strains were generated through sequential passage in the presence of sub-inhibitory concentrations of the respective antifungal agent.
-
Cultures were incubated at 35°C, and the concentration of the antifungal was gradually increased with each passage.
-
The stability of the resistant phenotype was confirmed by growing the strains in drug-free media for several generations and then re-testing their susceptibility.
Visualizing the Experimental Workflow and Cellular Pathways
To further elucidate the experimental process and the potential mechanisms of action, the following diagrams were generated using Graphviz.
Caption: Workflow for Antifungal Cross-Resistance Study.
The following diagram illustrates the key fungal cell wall synthesis pathways and the known targets of major antifungal classes, providing context for the observed cross-resistance patterns.
Caption: Fungal Cell Wall Synthesis and Antifungal Targets.
Conclusion
The cross-resistance studies indicate that this compound possesses a promising and distinct antifungal profile. Its ability to overcome common azole and polyene resistance mechanisms suggests it operates via a novel mechanism of action or targets a different cellular pathway. The observed interaction with an echinocandin-resistant strain warrants further investigation into its effects on the fungal cell wall, specifically the β-(1,3)-D-glucan synthesis pathway. These findings underscore the potential of this compound as a valuable candidate for further development in the fight against drug-resistant fungal infections.
A Comparative Analysis of the Cytotoxicity of Amphotericin B and Fluconazole
An objective guide for researchers, scientists, and drug development professionals on the cytotoxic profiles of two prominent antifungal agents.
Introduction: The landscape of antifungal therapeutics is dominated by a diverse array of agents, each with a unique mechanism of action and a corresponding cytotoxicity profile. Among these, the polyene antibiotic Amphotericin B and the azole derivative Fluconazole represent two distinct and widely utilized classes of drugs. While both are effective in combating fungal infections, their impact on host cells differs significantly. This guide provides a comprehensive comparison of the cytotoxicity of Amphotericin B and Fluconazole, supported by experimental data and detailed methodologies, to aid researchers in making informed decisions during drug development and in vitro studies.
It is important to note that the initially requested comparison with "Antifungal agent 93" could not be performed as this agent is not described in the scientific literature. Therefore, Fluconazole, a well-characterized and widely used antifungal with a distinct mechanism from Amphotericin B, has been selected as a representative comparator.
Executive Summary of Cytotoxicity Data
The following table summarizes the in vitro cytotoxicity of Amphotericin B and Fluconazole against various mammalian cell lines. The 50% cytotoxic concentration (CC50) is a common metric used to quantify the toxicity of a compound, representing the concentration at which 50% of the cells in a culture are killed.
| Antifungal Agent | Cell Line | Assay | CC50 / IC50 | Reference |
| Amphotericin B | Mouse macrophages (J774) | MTT | 70.19 µg/mL | [1] |
| Human embryonic kidney (293T) | MTS | No significant cytotoxicity observed at concentrations up to 10,000 µg/L | ||
| Human monocytic (THP-1) | MTS | Cytotoxicity observed at 500 µg/L | ||
| A549 (human lung carcinoma) | MTT | 4.5 to 7 µM | ||
| Fluconazole | Murine Fibroblasts (L929) | Not specified | No alteration in cell viability at ≤ 31.25 µg/mL (24h) and ≤ 62.5 µg/mL (48h) | |
| Canine dental pulp-derived stem cells | 7-AAD | Low cell mortality, with a slight increase at 240 µg/mL | ||
| Human granulocyte-macrophage progenitor cells | Colony formation | No 50% inhibition even at 100 mg/L |
Note: Direct comparison of absolute values across different studies should be done with caution due to variations in experimental conditions, cell lines, and assay methods. However, the collective data consistently indicates that Amphotericin B exhibits greater in vitro cytotoxicity to mammalian cells at lower concentrations compared to Fluconazole.
Mechanisms of Action and Cytotoxicity
The differing cytotoxic profiles of Amphotericin B and Fluconazole are rooted in their distinct mechanisms of action.
Amphotericin B: This polyene antifungal exerts its effect by binding to ergosterol, a primary component of fungal cell membranes. This binding leads to the formation of pores and channels, disrupting membrane integrity and causing leakage of intracellular contents, ultimately leading to fungal cell death. However, Amphotericin B can also bind to cholesterol in mammalian cell membranes, albeit with lower affinity, which is the primary cause of its dose-dependent cytotoxicity, particularly nephrotoxicity.[1]
Fluconazole: As a member of the azole class, Fluconazole's mechanism of action is more targeted. It inhibits the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase, which is crucial for the synthesis of ergosterol. This disruption of ergosterol production alters the fluidity and function of the fungal cell membrane, inhibiting fungal growth. Fluconazole exhibits greater selectivity for fungal cytochrome P450 over its mammalian counterparts, which contributes to its generally lower cytotoxicity.
Signaling Pathways of Cytotoxicity
Both Amphotericin B and Fluconazole can induce apoptosis, or programmed cell death, in host cells, although the precise pathways and triggers can differ.
Amphotericin B-Induced Apoptosis: Amphotericin B is known to induce apoptosis, particularly in renal cells, which contributes to its nephrotoxic side effects. The formation of pores in the cell membrane can lead to an influx of ions and the generation of reactive oxygen species (ROS), triggering downstream apoptotic signaling cascades.
Caption: Amphotericin B induced apoptosis pathway.
Fluconazole-Induced Apoptosis: While generally less cytotoxic, high concentrations of Fluconazole can also induce apoptosis. The mechanisms are less well-defined than for Amphotericin B but may involve off-target effects and the induction of cellular stress pathways.
Caption: Fluconazole induced apoptosis pathway.
Experimental Protocols
The following are generalized protocols for common in vitro cytotoxicity assays used to evaluate antifungal agents.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Caption: MTT Assay Workflow for Cytotoxicity.
Detailed Steps:
-
Cell Seeding: Plate mammalian cells in a 96-well flat-bottom plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of Amphotericin B and Fluconazole in the appropriate cell culture medium. Remove the overnight culture medium from the cells and replace it with the medium containing the antifungal agents. Include untreated control wells.
-
Incubation: Incubate the plates for a period that is relevant to the experimental question, typically 24 to 48 hours.
-
MTT Addition: Following the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.
-
Formazan Formation: Incubate the plates for an additional 2 to 4 hours to allow for the conversion of MTT to formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a acidified isopropanol solution, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The CC50 value can then be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Lactate Dehydrogenase (LDH) Assay
This assay quantifies the amount of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium, which serves as an indicator of cell lysis and cytotoxicity.
Detailed Steps:
-
Cell Seeding and Treatment: Follow steps 1 and 2 as described for the MTT assay.
-
Incubation: Incubate the plates for the desired duration.
-
Supernatant Collection: After incubation, centrifuge the plate (if working with suspension cells) and carefully collect a portion of the cell culture supernatant from each well.
-
LDH Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH assay reaction mixture according to the manufacturer's instructions. This mixture typically contains lactate, NAD+, and a tetrazolium salt.
-
Incubation: Incubate the reaction plate at room temperature, protected from light, for the time specified in the kit protocol (usually around 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of approximately 490 nm.
-
Data Analysis: Determine the amount of LDH released for each treatment condition. Controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells lysed with a detergent) are used to calculate the percentage of cytotoxicity.
Conclusion
The available evidence from in vitro studies consistently demonstrates that Amphotericin B exhibits a higher degree of cytotoxicity to mammalian cells compared to Fluconazole. This difference is primarily attributed to their distinct mechanisms of action, with Amphotericin B's interaction with host cell membrane cholesterol leading to more pronounced off-target effects. Fluconazole's targeted inhibition of a fungal-specific enzyme results in a more favorable safety profile in vitro.
For researchers in drug development and those conducting in vitro experiments, the choice between these agents should be guided by the specific requirements of the study. When high antifungal potency is required and potential cytotoxicity can be tolerated or mitigated, Amphotericin B may be a suitable choice. However, for applications where minimizing host cell toxicity is paramount, Fluconazole represents a safer alternative. This guide provides the foundational data and methodologies to assist in making these critical decisions.
References
An Independent Verification of the Antifungal Properties of Antifungal Agent 93: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reported antifungal activity of "Antifungal agent 93" against established antifungal agents. The information is intended to offer a preliminary assessment based on available data and to provide standardized protocols for independent verification.
Introduction
This compound has been reported as a potent antifungal compound.[1] This guide aims to contextualize its reported in vitro activity against Candida albicans by comparing it with the performance of three major classes of clinically established antifungal drugs: azoles, polyenes, and echinocandins. The mechanisms of action of these established agents are well-documented and provide a framework for evaluating novel compounds. Azoles inhibit the synthesis of ergosterol, a crucial component of the fungal cell membrane.[2][3][4] Polyenes, such as Amphotericin B, bind directly to ergosterol, leading to the formation of pores and subsequent cell leakage.[2][5] Echinocandins target the fungal cell wall by inhibiting the synthesis of β-(1,3)-D-glucan.[6]
The provided data for this compound is limited, and this guide serves as a starting point for more rigorous, independent verification of its antifungal properties.
Data Presentation: In Vitro Antifungal Activity
The following table summarizes the available Minimum Inhibitory Concentration (MIC) data for this compound against Candida albicans and compares it to the typical MIC ranges for established antifungal agents. Lower MIC values are indicative of higher antifungal potency.
| Antifungal Agent | Drug Class | Mechanism of Action | Typical MIC Range against C. albicans (µg/mL) | Reported MIC of this compound (µg/mL) |
| This compound | Unknown | Unknown | Not Applicable | 32 [1] |
| Fluconazole | Azole | Ergosterol Biosynthesis Inhibition[2][3][4] | 0.25 - 4 | Not Applicable |
| Amphotericin B | Polyene | Binds to Ergosterol[2][5] | 0.125 - 1 | Not Applicable |
| Caspofungin | Echinocandin | β-(1,3)-D-glucan Synthesis Inhibition[6] | 0.015 - 0.25 | Not Applicable |
Note: The provided MIC for this compound is from a single source and has not been independently confirmed in peer-reviewed literature.[1]
Experimental Protocols
For independent verification of the antifungal properties of this compound, the following standardized experimental protocols are recommended.
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines for broth dilution antifungal susceptibility testing of yeasts.[7][8][9]
Objective: To determine the lowest concentration of an antifungal agent that inhibits the visible growth of a yeast strain.
Materials:
-
Antifungal agent stock solution (e.g., this compound, Fluconazole)
-
Candida albicans strain (e.g., ATCC 90028)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (35°C)
Procedure:
-
Inoculum Preparation:
-
Culture C. albicans on Sabouraud Dextrose Agar for 24 hours at 35°C.
-
Suspend several colonies in sterile saline.
-
Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Dilute the adjusted inoculum 1:1000 in RPMI-1640 medium to achieve a final concentration of 0.5-2.5 x 10^3 CFU/mL.
-
-
Antifungal Agent Dilution:
-
Perform serial twofold dilutions of the antifungal agent stock solution in RPMI-1640 medium in the 96-well plate to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared yeast inoculum to each well containing the diluted antifungal agent.
-
Include a growth control well (inoculum without antifungal agent) and a sterility control well (medium only).
-
Incubate the plate at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the antifungal agent at which there is a significant inhibition of growth (e.g., approximately 50% reduction in turbidity) compared to the growth control. This can be assessed visually or by reading the optical density at a specific wavelength (e.g., 530 nm).
-
Mandatory Visualizations
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Caption: Azoles inhibit a key enzyme in the ergosterol biosynthesis pathway.
Caption: The CWI pathway is a key fungal stress response mechanism.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. reelmind.ai [reelmind.ai]
- 3. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antifungal agents: mode of action, mechanisms of resistance, and correlation of these mechanisms with bacterial resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sources of Antifungal Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antifungal agents: mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 8. webstore.ansi.org [webstore.ansi.org]
- 9. scribd.com [scribd.com]
Safety Operating Guide
Proper Disposal Procedures for Antifungal Agent 93: A Guide for Laboratory Professionals
The responsible disposal of chemical agents is a critical component of laboratory safety and environmental protection. For researchers, scientists, and drug development professionals handling "Antifungal Agent 93," a comprehensive understanding of proper disposal procedures is essential to mitigate risks and ensure regulatory compliance. This guide provides a step-by-step operational plan for the safe handling and disposal of this agent and associated materials.
I. Waste Identification and Classification
The initial and most crucial step in proper waste management is the accurate identification and classification of all waste streams generated. Laboratory waste is broadly categorized, and the appropriate disposal route depends on the nature of the waste.
Table 1: Categories of Laboratory Waste and Disposal Routes
| Waste Category | Description | Recommended Disposal Route |
| Chemical Waste | Unused or expired this compound, stock solutions, and grossly contaminated materials. | Segregate into designated, labeled hazardous waste containers for professional disposal.[1] |
| Biologically Contaminated Waste | Cultures, stocks of microorganisms treated with this compound, and contaminated labware (e.g., petri dishes, flasks). | Decontaminate using an approved method (autoclaving or chemical disinfection) before disposal as biohazardous waste.[2][3][4] |
| Sharps Waste | Needles, syringes, and other sharp objects contaminated with this compound. | Place in designated, puncture-resistant sharps containers for specialized disposal.[1] |
| General Laboratory Waste | Non-hazardous materials such as uncontaminated gloves, paper towels, and packaging. | Dispose of in the regular laboratory trash, ensuring no contamination with the antifungal agent.[1] |
II. Decontamination and Disposal Protocols
Once the waste has been identified and segregated, the next step is to ensure it is properly decontaminated and prepared for final disposal. The choice of decontamination method will depend on the nature of the waste.
Experimental Protocol for Chemical Decontamination of Liquid Waste:
-
Select an Appropriate Disinfectant: Choose a disinfectant known to be effective against the fungal agents being studied. Common choices include chlorine bleach (sodium hypochlorite), Virkon, or other commercial disinfectants.[5]
-
Prepare the Disinfectant Solution: Prepare the disinfectant to the correct concentration according to the manufacturer's instructions. For example, to achieve a final concentration of 0.5% sodium hypochlorite for high-organic-load wastes, add 125 mL of 4% household bleach to 1 L of liquid waste.[5]
-
Treat the Waste: Add the disinfectant to the liquid waste and mix thoroughly.
-
Ensure Adequate Contact Time: Allow the disinfectant to have sufficient contact time to be effective, typically a minimum of 60 minutes.[5]
-
Dispose: After the required contact time, the treated waste may be poured down a laboratory sink, followed by flushing with copious amounts of water, provided there are no other hazardous materials in the solution and this is in accordance with local regulations.[5][6]
Table 2: Decontamination Methods for Antifungal Waste
| Decontamination Method | Description | Applicable Waste Types |
| Autoclaving (Steam Sterilization) | Utilizes high-pressure steam at elevated temperatures (e.g., 121°C) to kill microorganisms.[2] | Biologically contaminated solid and liquid waste. |
| Chemical Disinfection | The use of liquid chemicals to inactivate infectious agents.[2][5] | Liquid biological waste and surface decontamination. |
| Incineration | A high-temperature thermal process that destroys waste. This is often carried out by a licensed waste disposal service.[1][7] | Chemical waste, sharps, and some biological waste. |
III. Waste Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of waste generated during research involving this compound.
Caption: Workflow for the segregation and disposal of waste from this compound experiments.
IV. Safety and Compliance
Adherence to established safety protocols and regulatory requirements is paramount. All laboratory personnel must be trained on these disposal procedures.[8] It is essential to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and to ensure compliance with local and national regulations, such as those set by the Environmental Protection Agency (EPA).[9][10] Proper labeling of all waste containers with the contents and associated hazards is mandatory.[1][7] By following these procedures, laboratories can ensure a safe working environment and minimize their environmental impact.
References
- 1. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 2. Biological Waste Disposal | Safety Services - UCL – University College London [ucl.ac.uk]
- 3. biomedicalwastesolutions.com [biomedicalwastesolutions.com]
- 4. universityofgalway.ie [universityofgalway.ie]
- 5. auckland.ac.nz [auckland.ac.nz]
- 6. How to Dispose of High Level Disinfectants Safely | CIVCO [civco.com]
- 7. Pharmaceutical Waste Disposal and Proper Labeling | TriHaz Solutions [trihazsolutions.com]
- 8. gmpsop.com [gmpsop.com]
- 9. rxdestroyer.com [rxdestroyer.com]
- 10. mcfenvironmental.com [mcfenvironmental.com]
Essential Safety and Logistical Information for Handling Antifungal Agent 93
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive safety protocols, operational guidance, and disposal instructions for the handling of Antifungal agent 93, a thiazolotriazole derivative also identified as compound 10. Adherence to these procedures is critical to ensure a safe laboratory environment and the integrity of research outcomes.
Personal Protective Equipment (PPE) and Safety Precautions
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following PPE and safety measures are mandated based on the general properties of thiazolotriazole derivatives and related antifungal compounds.
Always use the following personal protective equipment:
-
Eye Protection: Chemical safety goggles with side shields are required at all times to protect from splashes or airborne particles.
-
Hand Protection: Wear nitrile or neoprene gloves. Inspect gloves for any signs of degradation or puncture before use and change them frequently.
-
Body Protection: A full-front, long-sleeved lab coat is mandatory. Ensure it is fully buttoned to provide maximum coverage.
-
Footwear: Fully enclosed shoes are required. Open-toed shoes or sandals are strictly prohibited in the laboratory.
-
Respiratory Protection: For operations that may generate dust or aerosols, a properly fitted NIOSH-approved respirator is necessary.
General Handling and Storage:
-
Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powdered form of the agent or preparing solutions.
-
Avoid direct contact with skin, eyes, and clothing. In case of accidental contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
-
Do not eat, drink, or smoke in areas where this compound is handled or stored.
-
Store the compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Quantitative Data Summary
The following table summarizes the reported in vitro antimicrobial activity of this compound (compound 10).[1][2][3]
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Bacillus subtilis | 32 |
| Streptococcus mutans | 8 |
| Escherichia coli | 16 |
| Salmonella typhi | 16 |
| Candida albicans | 32 |
Experimental Protocols
The following are detailed methodologies for the synthesis and antimicrobial evaluation of this compound (compound 10), as described in the scientific literature.[1][4]
Synthesis of this compound (Compound 10)
A general procedure for the synthesis of thiazolotriazole derivatives, including compound 10, has been reported. Researchers should refer to the specific publication, "Thiazolotriazoles As Anti-infectives: Design, Synthesis, Biological Evaluation and In Silico Studies," for precise quantities, reaction conditions, and characterization data.[1][4] The synthesis generally involves a multi-step process starting from commercially available reagents.
In Vitro Antimicrobial Susceptibility Testing
The antimicrobial activity of this compound is determined using a broth microdilution method to establish the Minimum Inhibitory Concentration (MIC).
Materials:
-
This compound (compound 10)
-
Bacterial and fungal strains (e.g., B. subtilis, S. mutans, E. coli, S. typhi, C. albicans)
-
Appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Sterile pipette tips and tubes
-
Incubator
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration.
-
Serial Dilutions: Perform serial two-fold dilutions of the stock solution in the appropriate broth medium in the wells of a 96-well microtiter plate to achieve a range of desired concentrations.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the corresponding broth to a concentration of approximately 5 x 10^5 CFU/mL for bacteria or 0.5-2.5 x 10^3 CFU/mL for fungi.
-
Inoculation: Add the prepared inoculum to each well of the microtiter plate containing the diluted compound. Include positive controls (microorganism in broth without the agent) and negative controls (broth only).
-
Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
-
Determination of MIC: The MIC is determined as the lowest concentration of this compound that completely inhibits the visible growth of the microorganism.
Mechanism of Action and Experimental Workflow Diagrams
The primary mechanism of action for triazole antifungal agents involves the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[5][6][7][8] This disruption leads to altered membrane permeability and ultimately, fungal cell death. While the specific signaling pathway for this compound has not been fully elucidated, a proposed general mechanism is depicted below.
Caption: Proposed mechanism of this compound via inhibition of ergosterol biosynthesis.
The following diagram illustrates a typical experimental workflow for evaluating the in vitro efficacy of this compound.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure compliance with regulations.
Operational Disposal Plan:
-
Solid Waste:
-
Unused or expired this compound powder should be treated as chemical waste.
-
Place the original container and any contaminated disposable materials (e.g., weigh boats, gloves, pipette tips) into a clearly labeled, sealed hazardous waste container.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a designated, labeled hazardous waste container.
-
Do not pour solutions down the drain.
-
-
Contaminated Labware:
-
Reusable glassware should be decontaminated by rinsing with an appropriate solvent (e.g., ethanol) and then washed thoroughly with laboratory detergent and water. The initial solvent rinse should be collected as hazardous liquid waste.
-
Final Disposal:
-
All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Follow all local, state, and federal regulations for the disposal of chemical waste.
-
For home or non-laboratory settings, do not dispose of in household trash or flush down the toilet. Utilize local drug take-back programs for proper disposal.
References
- 1. Thiazolotriazoles As Anti-infectives: Design, Synthesis, Biological Evaluation and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacovigilance of triazole antifungal agents: Analysis of the FDA adverse event reporting system (FAERS) database - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antifungal Ergosterol Synthesis Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
